Product packaging for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE(Cat. No.:CAS No. 1195598-98-1)

1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Cat. No.: B1321033
CAS No.: 1195598-98-1
M. Wt: 111.15 g/mol
InChI Key: VYAFJWHVHCBQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1H-Imidazol-4-ylmethyl)-N-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B1321033 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE CAS No. 1195598-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFJWHVHCBQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609354
Record name 1-(1H-Imidazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-75-0, 1195598-98-1
Record name N-Methyl-1H-imidazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-4-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a technical guide compiled from publicly available scientific information. The specific compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine, is not extensively characterized in peer-reviewed literature. Therefore, this guide provides information on its parent compound, predicted properties, potential synthesis, and plausible biological activities based on structurally related molecules.

Introduction

This compound, also known as 5-((methylamino)methyl)-1H-imidazole, is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety is a fundamental structural component in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The presence of the imidazole ring and a methylaminomethyl side chain suggests that this compound may exhibit interesting pharmacological properties, potentially interacting with various biological targets. This guide aims to provide a comprehensive overview of the available chemical data, potential synthetic routes, and predicted biological activities to serve as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-(1H-imidazol-5-yl)methanamine and Predicted Properties for its N-methylated Derivative.

Property1-(1H-imidazol-5-yl)methanamineThis compound (Predicted)Data Source
Molecular Formula C₄H₇N₃C₅H₉N₃PubChem[2]
Molecular Weight 97.12 g/mol 111.15 g/mol PubChem[2]
CAS Number 13400-46-9Not availablePubChem[2]
IUPAC Name (1H-imidazol-5-yl)methanamineThis compound-
Topological Polar Surface Area 54.7 Ų~54.7 ŲPubChem[2]
XLogP3-AA -1.0~ -0.5PubChem[2]
Hydrogen Bond Donor Count 22PubChem[2]
Hydrogen Bond Acceptor Count 22PubChem[2]
Rotatable Bond Count 12PubChem[2]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on standard organic chemistry methodologies, such as reductive amination.

Proposed Synthesis: Reductive Amination

A likely method for the synthesis of this compound is the reductive amination of 1H-imidazole-5-carboxaldehyde with methylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1 eq, either as a solution in a solvent or as a gas).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

G imidazole_aldehyde 1H-imidazole-5- carboxaldehyde imine Imine Intermediate imidazole_aldehyde->imine + Methylamine methylamine Methylamine (CH3NH2) methylamine->imine product 1-(1H-imidazol-5-yl)-N- methylmethanamine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Proposed synthesis of this compound via reductive amination.

Potential Pharmacological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly studied. However, its structural similarity to histamine and other biologically active imidazole derivatives allows for informed predictions about its potential pharmacological targets and effects.[1]

Histamine Receptor Activity

The most apparent structural analogue of this compound is histamine. Histamine exerts its diverse physiological and pathological effects through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[3] It is plausible that this compound could act as a ligand for one or more of these receptors.

  • H₁ Receptor: Primarily involved in allergic inflammation, smooth muscle contraction, and neurotransmission.[4]

  • H₂ Receptor: Mainly responsible for gastric acid secretion.

  • H₃ Receptor: Acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.

  • H₄ Receptor: Expressed on hematopoietic cells and is involved in inflammatory and immune responses.[5]

The N-methylation on the side chain amine could influence its binding affinity and selectivity for the different histamine receptor subtypes compared to histamine itself.

Potential Signaling Pathways

Should this compound interact with histamine receptors, it would likely modulate their downstream signaling pathways.

  • H₁ Receptor Signaling: Activation of the H₁ receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand 1-(1H-imidazol-5-yl)-N- methylmethanamine (Hypothetical Ligand) Ligand->H1R Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Hypothetical H₁ receptor signaling pathway activated by this compound.

  • H₂ Receptor Signaling: The H₂ receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • H₃ and H₄ Receptor Signaling: Both H₃ and H₄ receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Other Potential Biological Activities

Derivatives of imidazole are known to possess a wide range of biological activities, including:

  • Antibacterial and Antifungal Activity: Many imidazole-containing compounds are used as antimicrobial agents.[6]

  • Anticancer Activity: Some imidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[7]

  • Anti-inflammatory Activity: Due to the role of histamine in inflammation, ligands for its receptors can modulate inflammatory responses.

Conclusion

This compound is a molecule of potential interest to researchers in medicinal chemistry and pharmacology. While specific data on this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of its parent compound and the broader class of imidazole derivatives. The proposed synthesis offers a practical starting point for its chemical preparation, and the predicted pharmacological activities, particularly in relation to histamine receptors, suggest avenues for future biological investigation. Further experimental work is necessary to fully characterize the chemical, physical, and biological properties of this compound.

References

An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1H-imidazol-5-yl)-N-methylmethanamine, a heterocyclic amine of interest in medicinal chemistry and pharmacology. Due to the limited direct experimental data available for this specific compound, this guide leverages information on structurally similar molecules, including its parent amine, 1-(1H-imidazol-5-yl)methanamine, its doubly methylated analog, N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine, and the endogenous histamine metabolite, 1-methylhistamine. This comparative approach allows for informed predictions of its physicochemical properties, potential synthetic routes, and likely biological activities.

Chemical Structure and Identification

This compound is a primary amine featuring an imidazole ring, a fundamental heterocyclic motif present in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1][2] The structure consists of a methylamino-methyl group attached to the 5-position of the 1H-imidazole ring.

Chemical Structure:

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to its basicity and potential for hydrogen bonding.[1]

  • Primary Amine: The -NH-CH3 group is a primary amine, which is a key functional group for biological interactions and can be readily protonated at physiological pH.

  • Methylene Bridge: A -CH2- group links the imidazole ring to the methylamine moiety, providing conformational flexibility.

Physicochemical Properties

PropertyThis compound (Predicted)1-(1H-imidazol-5-yl)methanamine[3][4]N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine[5][6]1-Methylhistamine[1]
CAS Number Not available13400-46-9384821-19-6501-75-7
Molecular Formula C5H9N3C4H7N3C6H11N3C6H11N3
Molecular Weight 111.15 g/mol 97.12 g/mol 125.175 g/mol 125.17 g/mol
IUPAC Name This compound(1H-imidazol-5-yl)methanamineN-methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine2-(1-methyl-1H-imidazol-4-yl)ethanamine
Predicted pKa ~9-10 (amine), ~6-7 (imidazole)~9-10 (amine), ~6-7 (imidazole)~9-10 (amine)~9.7 (side-chain), ~6.0 (imidazole)
Predicted LogP < 0-1.0[3]--0.6[1]
Predicted Solubility High in waterHigh in waterSoluble in waterSoluble in DMSO, Ethanol, PBS[7]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and literature precedents for the synthesis of related N-substituted imidazole derivatives.[8]

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of N-methylamines is the reductive amination of an aldehyde.

DOT Diagram of the Proposed Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Product 1H_imidazole_5_carbaldehyde 1H-imidazole-5-carbaldehyde Imine_Intermediate Imine Intermediate 1H_imidazole_5_carbaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine (CH3NH2) Reducing_Agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Target_Compound 1-(1H-imidazol-5-yl)-N- methylmethanamine Imine_Intermediate->Target_Compound + Reducing Agent

Caption: Proposed reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1H-imidazole-5-carbaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Imine Formation: To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in DCM or DCE, add methylamine (1.1-1.5 eq). If using methylamine hydrochloride, a tertiary amine base such as triethylamine (1.1-1.5 eq) should be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine intermediate, add the reducing agent (NaBH(OAc)3 or NaBH3CN, 1.2-1.5 eq) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent protonation and tailing on the column) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Signaling Pathways

The structural similarity of this compound to histamine and its N-methylated metabolite strongly suggests its potential interaction with the histamine metabolic pathway. The key enzyme in the intracellular inactivation of histamine is Histamine N-methyltransferase (HNMT).[6][7]

Histamine N-methyltransferase (HNMT) Pathway

HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine (also known as 1-methylhistamine).[6] This methylation is a crucial step in the termination of histamine's biological activity in the central nervous system and other tissues.[9]

DOT Diagram of the HNMT-mediated Histamine Metabolism:

G cluster_0 Substrates cluster_1 Enzyme cluster_2 Products Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT SAM S-Adenosyl-L-methionine (SAM) SAM->HNMT N_methylhistamine Nτ-methylhistamine HNMT->N_methylhistamine SAH S-Adenosyl-L-homocysteine (SAH) HNMT->SAH

Caption: Catalytic cycle of Histamine N-methyltransferase (HNMT).

Given its structure, this compound could potentially act as:

  • A substrate for HNMT: The imidazole ring is available for methylation.

  • An inhibitor of HNMT: By binding to the active site, it could prevent the metabolism of histamine. Numerous drugs with diverse structures are known to inhibit HNMT.[10]

  • An agonist or antagonist at histamine receptors: The structural resemblance to histamine might allow it to bind to one or more of the four histamine receptor subtypes (H1, H2, H3, H4), potentially eliciting or blocking a biological response.

Further experimental studies, such as enzyme inhibition assays and receptor binding studies, are required to elucidate the precise pharmacological role of this compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to histamine and other bioactive imidazole-containing molecules. While direct experimental data is limited, this guide provides a solid foundation for its chemical synthesis and an informed hypothesis regarding its biological activity centered on the histamine signaling pathway. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its physicochemical properties and a comprehensive pharmacological evaluation to determine its potential as a modulator of the histaminergic system. Such studies could reveal novel therapeutic applications for this and related compounds in areas where histamine signaling plays a critical role.

References

An In-depth Technical Guide on the (1H-imidazol-5-yl)methanamine Scaffold: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazole ring is a fundamental component of many biologically active molecules, including the neurotransmitter histamine. The discovery that derivatives of the (1H-imidazol-5-yl)methanamine scaffold could potently and selectively modulate the histamine H3 receptor marked a significant milestone in neuropharmacology. These compounds have become invaluable tools for elucidating the physiological roles of the H3 receptor and represent a promising avenue for the development of therapeutics for a range of neurological disorders.

Discovery and History of the Histamine H3 Receptor and its Ligands

The story of the (1H-imidazol-5-yl)methanamine scaffold is intrinsically linked to the discovery of the third histamine receptor, H3.

  • 1983: The Discovery of the H3 Receptor: The histamine H3 receptor was first identified by a team at the French National Institute of Health and Medical Research (INSERM). They observed that histamine could inhibit its own release from depolarized rat brain slices, suggesting the existence of a presynaptic autoreceptor. This receptor was distinct from the already known H1 and H2 receptors.

  • 1987: Development of First Selective Ligands: The same research group then designed the first highly selective and potent ligands for this new receptor. By retaining the core imidazole ring of histamine and modifying the ethylamine side chain, they developed (R)-α-methylhistamine as a potent and selective agonist, and thioperamide as a potent antagonist. (R)-α-methylhistamine, which contains the (1H-imidazol-5-yl)methanamine core structure, was found to be approximately 15 times more potent than histamine itself at the H3 receptor.

  • 1990s: Elucidating the Role of the H3 Receptor: The availability of these selective ligands was instrumental in characterizing the function of the H3 receptor. Researchers established its role as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin. This highlighted the therapeutic potential of H3 receptor ligands in a variety of central nervous system disorders.

  • 1999: Cloning of the H3 Receptor: The human H3 receptor was cloned, revealing it to be a G protein-coupled receptor (GPCR). This discovery facilitated high-throughput screening and the development of a vast number of new H3 receptor ligands, many of which are based on the (1H-imidazol-5-yl)methanamine scaffold.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of key representative ligands that feature the imidazole core. These compounds have been pivotal in understanding the structure-activity relationships of H3 receptor ligands.

CompoundClassTargetAssay TypeSpeciesAffinity (Ki, nM)Functional Potency (EC50/IC50, nM)
Histamine AgonistHuman H3R[3H]NAMH BindingHuman8-
(R)-α-methylhistamine AgonistHuman H3RFunctionalHuman-Potent Agonist
Imbutamine AgonistHuman H3R[35S]GTPγSHuman-3
Imbutamine AgonistHuman H4R[35S]GTPγSHuman-66
5-Methylimbutamine AgonistHuman H3R[35S]GTPγSHuman-980
5-Methylimbutamine AgonistHuman H4R[35S]GTPγSHuman-59
Thioperamide Antagonist/Inverse AgonistRat H3R[3H]Histamine ReleaseRat4-
Pitolisant Inverse AgonistHuman H3RFunctionalHuman-Potent Inverse Agonist

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.

The synthesis of chiral amines like (R)-α-methylhistamine often involves stereoselective methods. A common approach involves the use of a chiral auxiliary or an asymmetric catalyst. A generalized, conceptual pathway is described below.

  • Preparation of the Imidazole Precursor: Start with a protected imidazole species, such as 4-formyl-1-trityl-1H-imidazole. The trityl group protects the imidazole nitrogen during subsequent reactions.

  • Chiral Auxiliary Attachment: React the aldehyde with a chiral auxiliary, such as a (S)-(-)-2-amino-2-phenylethanol derivative, to form a chiral imine or oxazolidine.

  • Diastereoselective Addition: Perform a nucleophilic addition to the imine or a related derivative. For α-methylhistamine, this would be a methyl group addition (e.g., using a Grignard reagent like methylmagnesium bromide). The chiral auxiliary directs the methyl group to one face of the molecule, leading to a high diastereomeric excess of the desired stereoisomer.

  • Cleavage of the Auxiliary: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter. This is often achieved through hydrolysis or hydrogenolysis.

  • Deprotection: Finally, remove the trityl protecting group from the imidazole ring, typically using mild acidic conditions, to yield (R)-α-methylhistamine. The product is then purified by chromatography or crystallization.

This protocol is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue or membranes from cells expressing the recombinant human H3 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (the membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled H3 receptor ligand, such as [3H]-N-α-methylhistamine ([3H]-NAMH), typically at a concentration near its Kd value.

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known H3 ligand (e.g., 10 µM clobenpropit or histamine) to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle shaking.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound (agonist or inverse agonist) by quantifying its effect on G protein activation.

  • Membrane Preparation: Prepare cell membranes expressing the H3 receptor as described in the radioligand binding assay protocol.

  • Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and GDP. The presence of GDP is critical for observing agonist-stimulated G protein activation.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • Increasing concentrations of the test compound (to test for agonist activity) or a fixed concentration of an agonist plus increasing concentrations of the test compound (to test for antagonist activity).

    • A fixed concentration of [35S]GTPγS.

    • Initiate the reaction by adding the membrane preparation.

  • Incubation: Incubate the plate, typically at 30°C for 30-60 minutes, with gentle shaking.

  • Termination and Filtration: Terminate the assay and separate bound from free [35S]GTPγS using rapid filtration, as described for the binding assay.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the G proteins on the membranes using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated binding against the compound concentration to determine the EC50 and Emax values. For antagonists, plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50 value.

Signaling Pathways and Visualizations

The H3 receptor is a Gi/o-coupled GPCR. Its activation triggers a cascade of intracellular events that ultimately lead to the inhibition of neurotransmitter release.

An In-Depth Technical Guide to the Pharmacological Profile of 1-(1H-imidazol-5-yl)-N-methylmethanamine (VUF-5681)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(1H-imidazol-5-yl)-N-methylmethanamine, a compound also identified in scientific literature as VUF-5681. This document details its primary mechanism of action as a partial agonist at the human histamine H3 receptor (hH3R), a key therapeutic target in the central nervous system. The guide synthesizes available data on its binding affinity and functional activity, outlines the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways. This information is intended to support further research and drug development efforts targeting the histaminergic system.

Introduction

This compound (VUF-5681) is a research chemical that has been characterized as a ligand for the histamine H3 receptor. The H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3 receptor as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. VUF-5681 has been identified as a partial agonist at the human H3 receptor, indicating that it binds to the receptor and elicits a submaximal response compared to a full agonist.

Pharmacological Profile

The pharmacological activity of VUF-5681 has been primarily characterized through in vitro studies on recombinant human histamine H3 receptors.

Receptor Binding and Functional Activity
ParameterReceptorSystemValueReference
Functional Activity Human Histamine H3CHO cellsPartial Agonist

Further quantitative data on binding affinity (Ki/pKi) and functional potency (EC50/pEC50) with intrinsic activity values are needed for a complete profile.

Signaling Pathways

As a partial agonist at the histamine H3 receptor, VUF-5

In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active molecules. The imidazole ring is a key pharmacophore for interacting with a variety of biological targets, most notably the histamine receptors. 1-(1H-imidazol-5-yl)-N-methylmethanamine belongs to a class of compounds extensively investigated for their potent and selective activity at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.

The H3 receptor functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine. It also acts as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. Due to its role in regulating these critical neurochemical systems, the H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

Presumptive Biological Activity and Mechanism of Action

Based on its structural similarity to known histamine H3 receptor agonists, this compound is predicted to act as an agonist at this receptor. Agonism at the H3 receptor typically leads to the inhibition of neurotransmitter release.

The primary mechanism of action involves the activation of the Gi/o family of G proteins. Upon agonist binding, the H3 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate downstream effector proteins.

Signaling Pathways

The activation of the histamine H3 receptor initiates a cascade of intracellular signaling events. The primary pathways are detailed below.

Gαi/o-Mediated Signaling

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which plays a vital role in neuronal plasticity and survival. Thus, H3 receptor activation can lead to a downregulation of CREB-mediated gene transcription.

Histamine_H3_Receptor_Gai_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Inhibits) Agonist Agonist (e.g., 1-(1H-imidazol-5-yl) -N-methylmethanamine) Agonist->H3R Binds Histamine_H3_Receptor_Gbg_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Gbg Gβγ G_protein->Gbg Dissociates PLC PLC Gbg->PLC Activates PI3K PI3K Gbg->PI3K Activates PKC PKC PLC->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_pathway->Cellular_Response Agonist Agonist Agonist->H3R Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from rat brain cortex or CHO cells expressing hH3R) Incubation Incubation - Membranes - [3H]-Nα-methylhistamine (Radioligand) - Test Compound (Varying Concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 determination and Ki calculation using Cheng-Prusoff) Scintillation->Analysis GTPgS_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Similar to binding assay) Incubation Incubation - Membranes - [³⁵S]GTPγS - GDP - Test Compound (Varying Concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free [³⁵S]GTPγS) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (EC50 and Emax determination) Scintillation->Analysis

An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazole nucleus is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have made it a privileged structure in medicinal chemistry. Compounds bearing the imidazole moiety exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the synthesis, potential biological activities, and experimental methodologies relevant to 1-(1H-imidazol-5-yl)-N-methylmethanamine, drawing insights from its structurally similar analogs.

Synthesis and Characterization

While a specific synthesis for this compound has not been documented, a plausible and commonly employed synthetic route would involve the reductive amination of 1H-imidazole-5-carboxaldehyde with methylamine. This two-step, one-pot reaction is a standard method for amine synthesis.

A general synthetic approach is outlined below:

Synthesis_Workflow imidazole 1H-imidazole aldehyde 1H-imidazole-5-carboxaldehyde imidazole->aldehyde Formylation (e.g., Vilsmeier-Haack) imine N-(1H-imidazol-5-ylmethylidene)methanamine (Imine Intermediate) aldehyde->imine Condensation product This compound imine->product Reduction methylamine Methylamine (CH3NH2) methylamine->imine reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->product

Experimental Protocol: Reductive Amination (General Procedure)

The following is a generalized experimental protocol for the reductive amination of an imidazole aldehyde, which could be adapted for the synthesis of the target compound.

Materials:

  • 1H-imidazole-5-carboxaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (if using NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1H-imidazole-5-carboxaldehyde (1.0 eq) in the chosen solvent (DCM or DCE).

  • Add methylamine (1.1-1.5 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.

  • If using NaBH(OAc)₃, add acetic acid (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₄) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Characterization: The final product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

Given the structural similarity of this compound to histamine and other biologically active imidazole derivatives, it is plausible that this compound could interact with various biological targets, most notably histamine receptors.

Histamine Receptor Activity

The imidazole ring is a key pharmacophore for histamine receptor ligands. Depending on the substituents, imidazole derivatives can act as agonists or antagonists at the four known histamine receptor subtypes (H1, H2, H3, and H4).

  • H1 Receptor: The H1 receptor is a Gq-coupled receptor primarily involved in allergic reactions. Activation of the H1 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC).

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response PKC->Cellular_Response Ligand Histamine or Agonist Ligand->H1R

  • H2 Receptor: The H2 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for gastric acid secretion.

  • H3 and H4 Receptors: The H3 and H4 receptors are Gi/o-coupled receptors. Their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. The H3 receptor primarily functions as an autoreceptor in the central nervous system, while the H4 receptor is mainly expressed on hematopoietic cells and is involved in inflammatory responses.

Other Potential Biological Activities

The imidazole scaffold is associated with a broad spectrum of biological activities. Therefore, this compound could potentially exhibit:

  • Antibacterial and Antifungal Activity: Many imidazole derivatives are effective antimicrobial agents.

  • Anticancer Activity: Some imidazole-containing compounds have shown promise as anticancer agents.

  • Anti-inflammatory Activity: The imidazole moiety is found in several anti-inflammatory drugs.

Quantitative Data from Related Compounds

While

Key studies on 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and chemical databases reveals a notable absence of significant research studies specifically focused on the chemical compound 1-(1H-imidazol-5-yl)-N-methylmethanamine . While the imidazole structural motif is a common feature in a wide array of biologically active molecules, this particular N-methylated derivative appears to be a novel or under-investigated entity within the scientific literature.

Our comprehensive search for synonyms, synthesis methods, and pharmacological data associated with "this compound" did not yield any established key studies, quantitative biological data, or detailed experimental protocols. This suggests that the compound is not a well-characterized agent and may not have been the subject of extensive research in the fields of pharmacology or drug development.

While numerous compounds incorporating the imidazolyl-methanamine core structure have been synthesized and evaluated for various biological activities, including as agonists or antagonists for histamine receptors, no direct scientific literature or database entry could be definitively linked to this compound. For instance, related but distinct molecules such as "(1-methyl-1H-imidazol-2-yl)methanamine" and "1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride" have been cataloged, highlighting the importance of precise isomeric and substituent positioning in determining a compound's identity and biological function.

Given the lack of available data, it is not possible to provide a technical guide summarizing quantitative data, experimental protocols, or signaling pathways related to this compound at this time. Further primary research would be required to synthesize and characterize this compound, and to explore its potential biological activities and mechanisms of action.

For researchers interested in this chemical scaffold, a potential starting point could be the synthesis of the target compound, followed by a broad screening campaign to identify any potential biological targets. Structure-activity relationship (SAR) studies of analogous compounds from the existing scientific literature could provide guidance for initial biological testing.

Below is a speculative workflow for the initial investigation of a novel compound like this compound, which could be undertaken by researchers.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Target_Identification Broad Target Screening Purity_Assessment->Target_Identification In_vitro_Assays In vitro Functional Assays Target_Identification->In_vitro_Assays Hit_Validation Hit Validation In_vitro_Assays->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling In_vivo_Studies In vivo Efficacy Studies ADMET_Profiling->In_vivo_Studies

Figure 1: A generalized workflow for the investigation of a novel chemical entity.

Until such foundational research is conducted and published, a detailed technical guide on this compound remains beyond the scope of the currently available scientific knowledge.

An In-depth Technical Guide to the Safety and Toxicity of 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct empirical safety and toxicity data for 1-(1H-imidazol-5-yl)-N-methylmethanamine are not available in the public domain. This guide provides a comprehensive hazard assessment based on a read-across approach from structurally similar imidazole compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide. Definitive safety and toxicity profiles must be established through empirical testing of the target compound.

Executive Summary

This compound is a heterocyclic amine for which a full toxicological profile has not been published. Based on data from close structural analogs, the compound is predicted to be harmful if swallowed and toxic in contact with skin. It is strongly anticipated to be corrosive, causing severe skin burns and eye damage. Due to the presence of the N-methylimidazole moiety, there is a potential for reproductive toxicity. The imidazole core is also a known pharmacophore for histamine H3 receptors, suggesting a potential for neurological and physiological effects. This document summarizes the available data from key analogs, outlines standard toxicological testing protocols, and provides a predicted hazard profile to guide further research and handling.

Structural Analogs for Read-Across

To assess the potential toxicity of this compound, a read-across approach is utilized, drawing data from the following structurally related compounds. The key analogs are its structural isomer, (1-methyl-1H-imidazol-4-yl)methylamine, and the parent N-methylated heterocycle, 1-methylimidazole.

G Target This compound (Target Compound - No Data) Analog1 (1-Methyl-1H-imidazol-4-yl)methylamine (Structural Isomer) Target->Analog1 Structural Isomer Analog2 1-Methylimidazole (Core Structure) Target->Analog2 Contains Core Moiety Analog3 (1H-imidazol-2-yl)-methylamine (Positional Isomer) Target->Analog3 Positional Isomer

Figure 1: Structural relationships between the target compound and its analogs. (Max Width: 760px)

Hazard Identification from Analog Data

The predicted hazard profile for this compound is based on the known toxicities of its analogs.

3.1 Acute Toxicity

  • Oral: Based on data for 1-methylimidazole (LD50 of 1144 mg/kg in rats) and the "harmful if swallowed" classification for (1-methyl-1H-imidazol-4-yl)methylamine, the target compound is expected to have moderate acute oral toxicity.[1] Ingestion may cause chemical burns to the oral cavity and gastrointestinal tract.[2]

  • Dermal: 1-Methylimidazole is classified as toxic in contact with skin, with a rabbit LD50 ranging from 400-640 mg/kg.[1] Therefore, the target compound is predicted to be harmful or toxic following dermal absorption.

  • Inhalation: Data for analogs suggest low acute inhalation toxicity, but vapors of corrosive bases can cause irritation to the respiratory tract.[2]

3.2 Skin and Eye Irritation/Corrosion

  • Skin Corrosion: Both 1-methylimidazole and (1-methyl-1H-imidazol-4-yl)methylamine are classified as corrosive and cause severe skin burns.[1][3] Direct contact is expected to cause irreversible skin damage, including necrosis.[1]

  • Eye Damage: Analogs are known to cause serious and irreversible eye damage.[1][2] Contact is likely to result in severe irritation, burns, and potentially blindness.

3.3 Genotoxicity and Carcinogenicity

  • Genotoxicity: While 1-methylimidazole was negative in a bacterial reverse mutation assay, comprehensive genotoxicity data for the specific structure of the target compound is lacking.[1]

  • Carcinogenicity: No data is available to evaluate the carcinogenic potential of the target compound or its immediate analogs.

3.4 Reproductive and Developmental Toxicity

  • A combined repeated dose and reproductive/developmental toxicity screening test on 1-methylimidazole reported a NOAEL of 90 mg/kg/day, the highest dose tested.[1] However, other sources raise concerns about potential effects on fertility for imidazole derivatives.[2] This remains a critical data gap.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative toxicity data from structural analogs.

Table 1: Acute Toxicity Data for Structural Analogs

CompoundTestSpeciesRouteValueReference
1-MethylimidazoleLD50RatOral1144 mg/kg bw[1]
1-MethylimidazoleLD50RabbitDermal400 - 640 mg/kg bw[1]

Table 2: Repeated Dose and Reproductive Toxicity for 1-Methylimidazole

Test TypeSpeciesRouteNOAELObservationsReference
Combined Repeated Dose & Repro/Devo Screening (OECD 422)RatOral90 mg/kg/dayHighest dose tested, no adverse effects on fertility or development reported.[1]
Prenatal Developmental Toxicity (OECD 414)RatOral90 mg/kg/dayNo maternal or developmental effects observed.[1]

Potential Biological Mechanism of Toxicity: Histamine H3 Receptor Interaction

The imidazole core structure is a key pharmacophore for histamine receptors. The H3 receptor, a G-protein coupled receptor primarily found in the central nervous system, acts as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin.[4][5] Antagonism of the H3 receptor increases the release of these neurotransmitters, leading to stimulant and nootropic effects.[5]

Given its structure, this compound may act as a ligand for the H3 receptor. The toxicological implications would depend on whether it acts as an agonist or antagonist. Adverse effects associated with H3 receptor antagonists in clinical studies include insomnia, headache, and anxiety.[6]

H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K PI3K/AKT Pathway G_protein->PI3K Activation Neurotransmitter Inhibition of Neurotransmitter Release (e.g., Histamine, Dopamine) G_protein->Neurotransmitter cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Activity PKA->CREB

Figure 2: Simplified signaling pathway of the Histamine H3 Receptor. (Max Width: 760px)

Standard Experimental Protocols for Toxicological Assessment

In the absence of specific studies on this compound, a standard battery of tests, based on OECD guidelines, would be required to establish its safety profile.

cluster_0 Tier 1: Acute Toxicity & Local Effects cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity T1_Oral Acute Oral Toxicity (OECD 401/420/423) T2_Ames Bacterial Reverse Mutation (Ames Test, OECD 471) T1_Oral->T2_Ames T1_Dermal Acute Dermal Toxicity (OECD 402) T1_Dermal->T2_Ames T1_Skin Skin Corrosion/Irritation (OECD 404) T1_Eye Eye Irritation/Damage (OECD 405) T2_Micro In Vitro Micronucleus (OECD 487) T2_Ames->T2_Micro T3_Repeat Repeated Dose 28-Day/90-Day (OECD 407/408) T2_Micro->T3_Repeat T3_Repro Repro/Devo Tox Screen (OECD 422) T3_Repeat->T3_Repro Start Test Compound Start->T1_Oral Start->T1_Dermal Start->T1_Skin Start->T1_Eye

Figure 3: General workflow for toxicological hazard assessment. (Max Width: 760px)

6.1 Acute Oral Toxicity (based on OECD TG 401, now deleted, but principles apply in 420/423)

  • Principle: To determine the short-term toxicity of a substance after a single oral dose. The method provides an LD50 value.[7]

  • Methodology: The test substance is administered by gavage to fasted rodents (typically rats) in a stepwise procedure. Groups of animals are dosed at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] All animals are subjected to gross necropsy at the end of the study.[7]

6.2 Acute Dermal Toxicity (based on OECD TG 402)

  • Principle: To assess the adverse effects following a single, 24-hour dermal exposure to a substance.[8][9]

  • Methodology: The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of rodents (rats or rabbits).[8] The area is covered with a porous gauze and non-irritating tape. Animals are observed for 14 days for signs of toxicity and mortality.[8]

6.3 Skin Corrosion/Irritation (based on OECD TG 404)

  • Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10]

  • Methodology: A small amount (0.5 mL of liquid or 0.5 g of solid) is applied to a patch of shaved skin on a single animal (typically an albino rabbit) for up to 4 hours.[11] The skin is observed and scored for erythema and edema at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11]

6.4 Serious Eye Damage/Irritation (based on OECD TG 405)

  • Principle: To assess the potential of a substance to produce irritation or damage to the eye.[12][13]

  • Methodology: A single dose of the substance is applied into the conjunctival sac of one eye of an albino rabbit.[12][14] The other eye serves as a control. The eyes are examined at 1, 24, 48, and 72 hours, and lesions of the cornea, iris, and conjunctiva are scored.[12] The use of anesthetics and analgesics is required to minimize animal distress.[15]

6.5 Bacterial Reverse Mutation Test (Ames Test, based on OECD TG 471)

  • Principle: A test to detect gene mutations induced by the test substance. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[16][17]

  • Methodology: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[18] In the plate incorporation method, the substance, bacteria, and S9 mix (if used) are combined in molten agar and poured onto a minimal medium plate. After incubation, revertant colonies are counted. A positive result is indicated by a dose-related increase in revertant colonies.[18]

6.6 In Vitro Mammalian Cell Micronucleus Test (based on OECD TG 487)

  • Principle: A genotoxicity test that detects damage to chromosomes or the mitotic apparatus. It identifies micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division.[19][20]

  • Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test substance with and without metabolic activation.[21][22] Cell division is often blocked using cytochalasin B to allow accumulation of binucleated cells.[19] After exposure, cells are harvested, stained, and scored for the frequency of micronuclei in binucleated cells.[22]

Conclusion and Recommendations

While definitive data is absent for this compound, a read-across analysis from its structural analogs strongly suggests the following hazard profile:

  • High Hazard: Corrosive to skin and eyes.

  • Moderate Hazard: Harmful or toxic via oral and dermal routes.

  • Potential Hazard: May affect fertility or the unborn child. Potential for CNS effects via histamine H3 receptor modulation.

  • Data Gaps: Genotoxicity and carcinogenicity are unknown.

It is imperative that this compound be handled with stringent safety precautions appropriate for a corrosive and toxic substance. We strongly recommend that a comprehensive toxicological evaluation, following standard OECD guidelines as outlined above, be conducted to establish a definitive safety profile before any advanced research or development is pursued.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed two-step synthesis protocol for 1-(1H-imidazol-5-yl)-N-methylmethanamine, a histamine analogue of interest for researchers in pharmacology and drug development. The synthesis involves an initial reductive amination of 1H-imidazole-5-carboxaldehyde to form the primary amine precursor, followed by a selective N-methylation using the Eschweiler-Clarke reaction. This protocol includes detailed experimental procedures, expected quantitative data, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to guide researchers.

Introduction

This compound is a substituted imidazole derivative and a structural analogue of histamine. Histamine is a crucial biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and acting as a neurotransmitter.[1][2] Analogues of histamine are valuable tools for studying the structure-activity relationships of histamine receptors (H1, H2, H3, and H4) and for developing novel therapeutic agents targeting these receptors.[3][4] The synthesis protocol outlined herein provides a reliable method for accessing this compound for further biological and pharmacological evaluation.

The synthetic strategy is a two-step process:

  • Synthesis of 1-(1H-imidazol-5-yl)methanamine: This intermediate is prepared via reductive amination of commercially available 1H-imidazole-5-carboxaldehyde.

  • N-methylation: The primary amine is then converted to the target secondary amine, this compound, via the Eschweiler-Clarke reaction.

Physicochemical Properties and Expected Data

The following tables summarize the key physicochemical properties of the starting material, intermediate, and final product, along with expected analytical data.

Table 1: Physicochemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
1H-Imidazole-5-carboxaldehydeC₄H₄N₂O96.093034-50-2Off-white solid
1-(1H-imidazol-5-yl)methanamineC₄H₇N₃97.1213400-46-9Oily liquid
This compoundC₅H₉N₃111.15N/AOily liquid

Table 2: Expected Reaction Parameters and Yields

Reaction StepStarting MaterialProductExpected Yield (%)Purity (%) (by LC-MS)
1. Reductive Amination1H-Imidazole-5-carboxaldehyde1-(1H-imidazol-5-yl)methanamine60-75>95
2. Eschweiler-Clarke Methylation1-(1H-imidazol-5-yl)methanamineThis compound70-85>98

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (500 MHz, D₂O) δ ppm: 7.70 (s, 1H, imidazole C2-H), 7.05 (s, 1H, imidazole C4-H), 3.85 (s, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃). Chemical shifts are approximate and may vary based on solvent and pH.
¹³C NMR (125 MHz, D₂O) δ ppm: 136.0 (imidazole C2), 134.5 (imidazole C5), 118.0 (imidazole C4), 45.0 (-CH₂-), 34.0 (N-CH₃). Chemical shifts are approximate.
MS (ESI+) m/z: 112.0875 [M+H]⁺ (Calculated for C₅H₁₀N₃⁺: 112.0875)

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This procedure is adapted from general reductive amination protocols.[5][6]

Materials:

  • 1H-Imidazole-5-carboxaldehyde (1.0 g, 10.4 mmol)

  • Methanol (MeOH), anhydrous (40 mL)

  • Aqueous Ammonia (28-30% solution, 10 mL)

  • Sodium borohydride (NaBH₄) (0.79 g, 20.8 mmol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, ice bath

Procedure:

  • Dissolve 1H-imidazole-5-carboxaldehyde (1.0 g, 10.4 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add aqueous ammonia (10 mL) and stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (0.79 g, 20.8 mmol) to the cooled solution over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(1H-imidazol-5-yl)methanamine as an oil. The product is typically used in the next step without further purification.

This procedure utilizes the Eschweiler-Clarke reaction for selective mono-N-methylation.

Materials:

  • 1-(1H-imidazol-5-yl)methanamine (from Step 1, ~10.4 mmol)

  • Formic acid (98-100%) (2.4 mL, ~62.4 mmol)

  • Formaldehyde (37% solution in water) (1.7 mL, ~20.8 mmol)

  • 1 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Place the crude 1-(1H-imidazol-5-yl)methanamine from the previous step into a 50 mL round-bottom flask.

  • Add formic acid (2.4 mL) followed by aqueous formaldehyde solution (1.7 mL).

  • Attach a reflux condenser and heat the mixture to 80-90 °C with stirring for 18 hours. Caution: Carbon dioxide is evolved during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to pH ~2.

  • Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and basify to pH >11 by the slow addition of 10 M NaOH.

  • Extract the product from the basic aqueous solution with dichloromethane (4 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, as an oil.

  • If necessary, the product can be purified by column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient.

Visualizations

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Eschweiler-Clarke Methylation A 1H-Imidazole-5- carboxaldehyde B 1-(1H-imidazol-5-yl)methanamine (Intermediate) A->B  1. NH₃ (aq), MeOH  2. NaBH₄ C This compound (Final Product) B->C HCOOH, HCHO Heat

Caption: Synthetic route for this compound.

As a structural analogue of histamine, the synthesized compound may interact with histamine receptors. The diagram below shows the canonical Gq-coupled signaling pathway activated by the Histamine H1 receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Histamine Histamine (or Analogue) Histamine->H1R Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Activate Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Response PKC->Response

Caption: Histamine H1 receptor Gq-coupled signaling cascade.

References

Application Notes & Protocols: Experimental Applications of Histamine H3 Receptor Agonists in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Extensive literature and database searches for "1-(1H-imidazol-5-yl)-N-methylmethanamine" did not yield specific experimental data or established neuroscience applications for this exact molecule. The following application notes and protocols are based on the well-documented experimental applications of selective histamine H3 (H3R) receptor agonists, a class of compounds to which the requested molecule structurally belongs. As a structural analog of histamine, it is hypothesized that this compound would exhibit activity at histamine receptors, with a potential for H3R agonism. The provided information should, therefore, be considered as a representative guide for investigating the neuroscientific applications of such a compound.

Introduction

Histamine H3 receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[1][2] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3][4] Agonism of the H3 receptor generally leads to a reduction in the release of these neurotransmitters. This modulatory role makes H3R agonists valuable tools for investigating the functions of various neurotransmitter systems in cognition, sleep-wake cycles, and other neurological processes.[5][6] Preclinical studies often focus on the effects of H3R agonists on memory and learning, where they have been shown to influence cognitive performance.[7][8]

Key Experimental Applications in Neuroscience

The primary experimental applications of selective H3R agonists in neuroscience revolve around their ability to modulate neurotransmitter release and affect cognitive functions. Key research areas include:

  • Modulation of Neurotransmitter Release: Investigating the inhibitory effect of H3R activation on the release of histamine and other neurotransmitters in various brain regions.

  • Cognitive Function Studies: Assessing the impact of reduced neurotransmitter release on learning and memory in preclinical models of cognitive disorders.

  • Neuroprotection Assays: Exploring the potential neuroprotective effects of H3R activation in models of neuronal injury or stress.[9]

Data Presentation: Effects of a Representative H3R Agonist on Neurotransmitter Release and Cognitive Performance

The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies investigating a selective H3R agonist.

Table 1: Effect of a Representative H3R Agonist on Neurotransmitter Release in the Prefrontal Cortex (in vivo Microdialysis)

Treatment GroupDosage (mg/kg, i.p.)Acetylcholine Release (% of Baseline)Dopamine Release (% of Baseline)Histamine Release (% of Baseline)
Vehicle-100 ± 5100 ± 6100 ± 7
H3R Agonist185 ± 490 ± 570 ± 6
H3R Agonist365 ± 575 ± 650 ± 5
H3R Agonist1040 ± 655 ± 7 30 ± 4

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of a Representative H3R Agonist on Spatial Memory in the Morris Water Maze

Treatment GroupDosage (mg/kg, i.p.)Escape Latency (seconds)Time in Target Quadrant (seconds)
Vehicle-25 ± 328 ± 2
H3R Agonist135 ± 420 ± 3
H3R Agonist348 ± 5 15 ± 2
H3R Agonist1055 ± 6 12 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol for In Vivo Microdialysis to Measure Neurotransmitter Release

This protocol describes the measurement of acetylcholine, dopamine, and histamine release in the prefrontal cortex of rodents following the administration of an H3R agonist.[10][11][12]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 7, 1 mm membrane)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (H3R agonist) and vehicle

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).[10] After a stabilization period (e.g., 60-90 minutes), collect at least three baseline samples (e.g., 20 minutes each).

  • Drug Administration: Administer the H3R agonist or vehicle (intraperitoneally, i.p.).

  • Sample Collection: Continue to collect dialysate samples for a predetermined period (e.g., 2-3 hours) post-injection.

  • Analysis: Analyze the dialysate samples using HPLC to quantify the levels of acetylcholine, dopamine, and histamine.

  • Data Expression: Express the neurotransmitter levels as a percentage of the baseline values.

Protocol for Morris Water Maze to Assess Spatial Memory

This protocol outlines the procedure for evaluating the effect of an H3R agonist on spatial learning and memory in rodents.[13][14][15][16]

Materials:

  • Circular water tank (e.g., 1.5 m diameter)

  • Escape platform

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system and software

  • Test compound (H3R agonist) and vehicle

  • Distinct visual cues placed around the room

Procedure:

  • Acclimation: Handle the animals for several days before the experiment.

  • Visible Platform Training (Optional): For 1-2 days, train the animals to find a visible platform to ensure they can swim and are motivated to escape the water.

  • Drug Administration: Administer the H3R agonist or vehicle 30 minutes before the training session.

  • Hidden Platform Training (Acquisition Phase):

    • The platform is hidden 1-2 cm below the water surface.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, place the animal in the water at one of four starting positions, facing the wall of the tank.

    • Allow the animal to search for the platform for a maximum of 60 seconds. If it fails to find the platform, guide it to it.

    • Allow the animal to remain on the platform for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the tank.

    • Administer the H3R agonist or vehicle 30 minutes before the trial.

    • Place the animal in the tank for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Histamine H3 Receptor Agonism

H3R_Signaling H3R_Agonist H3R Agonist H3R Histamine H3 Receptor H3R_Agonist->H3R Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel Gi_o->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Signaling cascade following H3 receptor activation.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin H3R Agonist / Vehicle Administration (i.p.) Baseline->Drug_Admin Post_Drug_Collection Post-Injection Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC Analysis of Dialysates Post_Drug_Collection->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing

Caption: Workflow for in vivo microdialysis experiment.

Logical Flow of Morris Water Maze Protocol

MWM_Logic Acclimation Animal Acclimation Drug_Admin_Train Drug Administration (Pre-Training) Acclimation->Drug_Admin_Train Acquisition Acquisition Phase: Hidden Platform Training (4-5 days) Drug_Admin_Train->Acquisition Memory_Consolidation Memory Consolidation (24h Interval) Acquisition->Memory_Consolidation Drug_Admin_Probe Drug Administration (Pre-Probe Trial) Memory_Consolidation->Drug_Admin_Probe Probe_Trial Probe Trial: Platform Removed Drug_Admin_Probe->Probe_Trial Data_Analysis Data Analysis: Escape Latency & Time in Quadrant Probe_Trial->Data_Analysis

Caption: Logical flow of the Morris Water Maze protocol.

References

Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-imidazol-5-yl)-N-methylmethanamine is a chemical compound with the molecular formula C5H9N3[1]. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to histamine suggests it may act as a ligand for histamine receptors. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, proceeding under the hypothesis that it functions as a histamine receptor agonist, likely targeting the H3 receptor subtype due to structural similarities with known H3 agonists.

Histamine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in numerous physiological processes, making them attractive targets for drug development[2]. There are four subtypes of histamine receptors: H1, H2, H3, and H4, each coupled to different intracellular signaling pathways[2][3]. The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters[4].

These application notes will guide researchers in designing and executing cell culture experiments to characterize the potential effects of this compound on cellular signaling and function.

Mechanism of Action and Signaling Pathways

Assuming this compound acts as a histamine H3 receptor agonist, it would bind to and activate the H3 receptor. The H3 receptor is coupled to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[3][5]. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately affecting cellular processes such as cell growth, differentiation, and neurotransmitter release[5].

histamine_h3_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi_alpha Gαi/o H3R->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Agonist 1-(1H-imidazol-5-yl)- N-methylmethanamine Agonist->H3R Binds Gi_alpha->AC Inhibits PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Modulates cell_culture_workflow Start Start Thaw_Cells Thaw Cryopreserved Cells Start->Thaw_Cells Culture_Cells Culture in Flask Thaw_Cells->Culture_Cells Check_Confluency Check Confluency Culture_Cells->Check_Confluency Check_Confluency->Culture_Cells <80% Confluent Subculture Subculture (Passage) Check_Confluency->Subculture 80-90% Confluent Subculture->Culture_Cells Cryopreserve Cryopreserve for Storage Subculture->Cryopreserve Use_in_Experiment Use Cells for Experiment Subculture->Use_in_Experiment End End Cryopreserve->End Use_in_Experiment->End

References

Application Notes and Protocols for In Vivo Administration of 1-(1H-imidazol-5-yl)-N-methylmethanamine (Histamine) in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 1-(1H-imidazol-5-yl)-N-methylmethanamine, commonly known as histamine, in rodent models. This document includes detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key signaling pathways and experimental workflows.

Introduction

Histamine is a biogenic amine involved in a wide range of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] In vivo administration of histamine in rodent models is a critical tool for investigating its roles in these processes and for the development of novel therapeutics targeting the histaminergic system. Four distinct histamine receptors (H1, H2, H3, and H4) have been identified, each with unique tissue distribution and signaling mechanisms that mediate the diverse effects of histamine.[2]

Quantitative Data Summary

The following tables summarize the dosages and effects of histamine administration in various rodent models, categorized by the route of administration.

Table 1: Oral Administration of Histamine in Mice
Mouse StrainDosageDurationKey FindingsReference
C57BL/63 g/kg and 9 g/kg in diet10-30 daysSignificantly higher histamine concentrations in plasma and ileum. The 9 g/kg group also showed higher concentrations in the trigeminal ganglion.[3][3]
Table 2: Subcutaneous (s.c.) Administration of Histamine in Mice
Mouse StrainDosageConditionsKey FindingsReference
C57BL/6J50 mg/kgWithout propranololPart of a study to assess sensitivity in DAO knockout mice.[4][4]
C57BL/6J5 mg/kgWith propranololPart of a study to assess sensitivity in DAO knockout mice.[4][4]
C57BL/6100 µ g/site (intradermal)Nape of the neckInduced scratching behavior, used as a model for itching.[5][5]
Table 3: Intracerebroventricular (i.c.v.) Administration of Histamine in Rodents
Rodent ModelDosageEffectReference
Rat5-100 µgDose-dependent antinociception (paw pressure test)[6][7]
Rat0.5 µgHyperalgesia (paw pressure test)[6][7]
Mouse5-50 µgDose-dependent antinociception (abdominal constriction test)[6][7]
Mouse50-100 µgDose-dependent antinociception (hot plate test)[6][7]
Mouse0.1-1 µgHyperalgesia (hot plate test)[6][7]

Experimental Protocols

Oral Administration via Diet

This protocol is adapted from a study investigating the impact of high dietary histamine intake in mice.[3]

Objective: To achieve chronic systemic exposure to histamine.

Materials:

  • Standard rodent chow

  • Histamine dihydrochloride

  • Precision scale

  • Food mixer

Procedure:

  • Calculate the total amount of food required for the study duration and the number of animals.

  • Weigh the appropriate amount of histamine dihydrochloride to achieve the desired concentration in the feed (e.g., 3 g/kg or 9 g/kg).[3]

  • Thoroughly mix the histamine with the powdered or crushed standard rodent chow until a homogenous mixture is achieved.

  • Provide the histamine-containing diet to the experimental group of animals. The control group should receive the standard diet without added histamine.

  • Ensure fresh food is provided regularly, and monitor food consumption and animal well-being daily.

Subcutaneous (s.c.) Injection

This protocol is based on methodologies for inducing acute systemic effects of histamine.[4]

Objective: To administer a precise dose of histamine for acute studies.

Materials:

  • Histamine dihydrochloride

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27G)

  • Animal scale

Procedure:

  • Prepare a stock solution of histamine dihydrochloride in sterile saline. For example, to administer 50 mg/kg to a 25g mouse, a stock solution of 12.5 mg/mL would require an injection volume of 0.1 mL.

  • Weigh the animal to determine the precise injection volume.

  • Gently restrain the mouse and lift the skin on the back or flank to create a tent.

  • Insert the needle into the base of the skin tent, parallel to the body, and inject the histamine solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for the desired physiological or behavioral responses.

Intracerebroventricular (i.c.v.) Injection

This is a surgical procedure for delivering histamine directly into the central nervous system and should be performed under aseptic conditions with appropriate anesthesia and analgesia.[6][7]

Objective: To investigate the central effects of histamine.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe

  • Histamine dihydrochloride dissolved in artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rodent and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), drill a small hole through the skull.

  • Slowly lower the injection cannula to the target depth.

  • Infuse the desired volume and concentration of histamine solution over a set period (e.g., 1-2 minutes).

  • Slowly retract the cannula, suture the incision, and provide post-operative care, including analgesia.

  • Monitor the animal for behavioral or physiological changes.

Visualization of Signaling Pathways and Workflows

Histamine Receptor Signaling Pathways

Histamine exerts its effects by binding to four different G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[2][8]

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine H1R H1R H1->H1R Gq11 Gαq/11 H1R->Gq11 activates PLC PLC Gq11->PLC stimulates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2 Histamine H2R H2R H2->H2R Gs Gαs H2R->Gs activates AC_s Adenylate Cyclase Gs->AC_s activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s PKA Activation cAMP_s->PKA_s H3_H4 Histamine H3R_H4R H3R / H4R H3_H4->H3R_H4R Gi Gαi/o H3R_H4R->Gi activates AC_i Adenylate Cyclase Gi->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Histamine receptor signaling pathways.

General Experimental Workflow for In Vivo Histamine Administration

The following diagram illustrates a typical workflow for an in vivo study involving histamine administration in rodents.

Experimental_Workflow A Animal Acclimatization B Baseline Measurements (e.g., behavior, physiological parameters) A->B C Randomization into Control & Experimental Groups B->C D Histamine Administration (specify route and dose) C->D E Post-administration Monitoring & Data Collection D->E F Tissue/Blood Sample Collection E->F G Data Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow.

Conclusion

The in vivo administration of histamine in rodent models is a versatile and indispensable tool for elucidating the complex roles of the histaminergic system in health and disease. The protocols and data presented here provide a foundation for designing and conducting rigorous and reproducible experiments. Researchers should carefully consider the specific research question, appropriate rodent model, and optimal administration route and dosage to achieve their scientific objectives. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for the Analytical Detection of Histamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, chemically known as 1-(1H-imidazol-5-yl)-N-methylmethanamine, is a biogenic amine with a multifaceted role in human physiology and pathology. It is a key mediator in allergic reactions and inflammatory responses, acts as a neurotransmitter in the central nervous system, and regulates gastric acid secretion.[1] Given its diverse biological functions, the accurate and sensitive detection of histamine in various biological matrices is crucial for research in allergy, immunology, neuroscience, and drug development. Furthermore, in the food industry, histamine levels serve as an important indicator of spoilage, particularly in fish products.[2]

These application notes provide detailed protocols and comparative data for the most common and robust analytical methods for the detection and quantification of histamine. The methods covered include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).

Analytical Methods Overview

The choice of analytical method for histamine detection depends on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, throughput needs, and available instrumentation.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used, sensitive, and reliable method. It typically requires a derivatization step to make the non-fluorescent histamine molecule detectable.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for detecting low concentrations of histamine in complex biological samples.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method based on antigen-antibody reactions, suitable for screening a large number of samples.

  • Capillary Electrophoresis (CE) provides rapid and efficient separation of histamine from other components in a sample.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the different analytical methods for histamine detection, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC-FLD Methods for Histamine Detection

ParameterFish Samples[6]Fish Samples[7]
Linearity Range 0.5 - 25 µg/mL12.5 - 200 mg/kg
Limit of Detection (LOD) -2.8 mg/kg
Limit of Quantification (LOQ) -4.3 mg/kg
Recovery 96%100.44 - 101.84%
Precision (RSD) < 8%< 5.92%

Table 2: Performance Characteristics of LC-MS/MS Methods for Histamine Detection

ParameterHuman Plasma[4]In Vitro & In Vivo Models[8]
Linearity Range 0.2 - 500 µg/L1.0 - 1000 ng/mL
Limit of Quantification (LOQ) 0.2 µg/L15.6 ng/mL
Recovery 93.6 - 102.8%-
Precision (CV) < 15%± 10%
Accuracy (Error) < 15%± 3.4%

Table 3: Performance Characteristics of ELISA Kits for Histamine Detection

ParameterCommercial Kit 1[9]Commercial Kit 2[10]
Detection Range 0.5 - 50 ng/mL1.56 - 100 ng/mL
Limit of Detection (LOD) 0.2 ng/mL-
Sample Volume 10 µL50 µL
Cross-Reactivity No significant cross-reactivity with related amines-

Table 4: Performance Characteristics of Capillary Electrophoresis Methods for Histamine Detection

ParameterFood Samples[5]
Linearity Range 0.1 - 100.0 µg/L
Limit of Detection (LOD) 0.087 µg/L
Limit of Quantification (LOQ) 0.29 µg/L
Recovery 92.63 - 111.00%

Experimental Protocols

HPLC-FLD Method for Histamine in Fish Samples

This protocol is adapted from a validated method for the determination of histamine in fish.[6]

a. Sample Preparation

  • Homogenize approximately 5 g of the fish sample.

  • Extract the histamine by adding a methanol-phosphate buffer containing 2% trichloroacetic acid (TCA) solution (50:50, v/v).

  • Vortex the mixture and then centrifuge at 13,000 rpm.

  • Defat the supernatant with hexane.

  • Filter the aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

b. Derivatization (Pre-column)

  • Prepare a derivatization reagent containing o-phthalaldehyde (OPA).[11]

  • Mix the sample extract with the OPA reagent in the autosampler just before injection.

c. HPLC-FLD Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a methanol-phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation at 345 nm and emission at 445 nm.

d. Quantification

  • Prepare a series of histamine standard solutions (e.g., 0.5, 1, 2, 5, 10, 25 µg/mL) and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the histamine standards.

  • Determine the histamine concentration in the samples from the calibration curve.

LC-MS/MS Method for Histamine in Human Plasma

This protocol is based on a validated method for quantifying histamine in human plasma.[4]

a. Sample Preparation

  • To a plasma sample, add an internal standard (e.g., d4-histamine).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. LC-MS/MS Conditions

  • Column: UPLC HILIC column.

  • Mobile Phase: Gradient elution with acetonitrile, ammonium acetate buffer, and formic acid.

  • Mass Spectrometer: Operated in positive-ion multiple reaction monitoring (MRM) mode.

  • Transitions: Monitor the [M+H]+ transitions, which are m/z 112→95 for histamine and m/z 116→99 for d4-histamine.[4]

c. Quantification

  • Prepare a calibration curve using known concentrations of histamine standards spiked into a blank plasma matrix and processed alongside the samples.

  • Calculate the histamine concentration in the samples based on the peak area ratio of histamine to the internal standard and the calibration curve.

Histamine ELISA Protocol for Cell Culture Supernatants

This is a general protocol for a competitive ELISA kit. Always refer to the specific kit manufacturer's instructions.[10]

a. Reagent Preparation

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manual.

  • If necessary, dilute the cell culture supernatant samples to fall within the assay's detection range.

b. Assay Procedure

  • Add standards and samples to the wells of the microplate pre-coated with anti-histamine antibodies.

  • Add the biotinylated detection antibody to each well.

  • Incubate the plate to allow for the competitive binding of histamine in the sample and the biotinylated histamine to the coated antibody.

  • Wash the plate to remove unbound components.

  • Add HRP-streptavidin conjugate to each well and incubate.

  • Wash the plate again.

  • Add TMB substrate solution to each well and incubate to develop color.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

c. Calculation

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.

Capillary Electrophoresis Method for Histamine in Food Samples

This protocol is based on a method for the determination of histamine in food samples using molecularly imprinted solid-phase extraction (MISPE) for sample cleanup followed by CE analysis.[5]

a. Sample Preparation (MISPE)

  • Pack a molecularly imprinted polymer (MIP) into an empty solid-phase extraction cartridge.

  • Condition the cartridge with methanol and water.

  • Load the food sample extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the histamine with a suitable solvent (e.g., methanol-acetic acid).

  • Dry the eluate and reconstitute it in the CE running buffer.

b. CE Conditions

  • Capillary: Fused-silica capillary.

  • Running Buffer: Phosphate buffer.

  • Separation Voltage: Applied voltage according to the specific method.

  • Detection: UV detector.

c. Quantification

  • Prepare histamine standards of known concentrations.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the histamine in the samples using the calibration curve.

Visualizations

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] The activation of these receptors triggers different intracellular signaling cascades.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Signaling (Gq/11) cluster_H2 H2 Receptor Signaling (Gs) cluster_H3_H4 H3 & H4 Receptor Signaling (Gi/o) H1R H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3R H3R Gio Gi/o H3R->Gio H4R H4R H4R->Gio AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Histamine Histamine Histamine->H1R Binds to Histamine->H2R Binds to Histamine->H3R Binds to Histamine->H4R Binds to

Caption: Overview of the primary signaling pathways activated by histamine receptors.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup/Defatting Extraction->Cleanup Filtration Filtration Cleanup->Filtration Derivatization Derivatization (OPA) Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General experimental workflow for HPLC-FLD analysis of histamine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spiking Spike with Internal Standard Protein_Ppt Protein Precipitation Spiking->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (MRM) Separation->Detection Quantification Quantification (Internal Standard Method) Detection->Quantification

Caption: General experimental workflow for LC-MS/MS analysis of histamine.

ELISA_Workflow cluster_assay ELISA Procedure cluster_data Data Analysis Add_Samples Add Standards/Samples Add_Detection_Ab Add Detection Antibody Add_Samples->Add_Detection_Ab Incubate_Bind Incubate (Competitive Binding) Add_Detection_Ab->Incubate_Bind Wash1 Wash Incubate_Bind->Wash1 Add_HRP Add HRP Conjugate Wash1->Add_HRP Incubate_HRP Incubate Add_HRP->Incubate_HRP Wash2 Wash Incubate_HRP->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Quantification Quantification (Standard Curve) Read_Absorbance->Quantification

Caption: General experimental workflow for a competitive ELISA for histamine.

References

Application Note: Quantification of 1-(1H-imidazol-5-yl)-N-methylmethanamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(1H-imidazol-5-yl)-N-methylmethanamine, also known as N-methylhistamine, is the primary metabolite of histamine, a crucial biogenic amine involved in various physiological and pathological processes, including allergic reactions and neurotransmission. Accurate quantification of N-methylhistamine is essential for studying histamine metabolism and its role in various disorders. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This application note details a validated HPLC method for the quantitative analysis of this compound in biological samples.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of N-methylhistamine. The separation is achieved on a C18 column with an ion-pairing agent in the mobile phase to enhance the retention and resolution of the polar analyte. The concentration of N-methylhistamine in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • pH Meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Standards

  • This compound standard.

  • Ammonium dihydrogen phosphate (NH4H2PO4), analytical grade.

  • Sodium octanesulfonate, HPLC grade.

  • Phosphoric acid (H3PO4), analytical grade.

  • Methanol, HPLC grade.

  • Water, HPLC grade.

  • Blank biological matrix (e.g., plasma, urine) for calibration standards and quality controls.

3. Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation: Prepare a 0.05 M solution of ammonium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Add sodium octanesulfonate to a final concentration of 2 mM. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control samples by spiking the blank biological matrix with appropriate volumes of the working standard solutions to achieve a range of concentrations.

4. Sample Preparation

  • Protein Precipitation for Plasma/Serum Samples: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile or methanol to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

  • Urine Sample Preparation: Urine samples may require dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05M NH4H2PO4 (pH 3.0) containing 2 mM sodium octanesulfonate[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 226 nm[1]
Run Time Approximately 15 minutes

Data Presentation

Table 1: Quantitative Data Summary

ParameterResult
Retention Time Approximately 8-10 minutes (varies with system)
Linearity Range 0.1 - 10 µg/mL (example, needs validation)
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined during validation
Limit of Quantification (LOQ) To be determined during validation
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Spike Spiking for Calibration Curve Sample->Spike Standard N-methylhistamine Standard Standard->Spike Extract Extraction / Protein Precipitation Spike->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 226 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of N-methylhistamine.

logical_relationships cluster_factors Factors Influencing HPLC Separation cluster_outcomes Separation Outcomes MobilePhase Mobile Phase Composition (pH, Ion-Pairing Agent) Resolution Peak Resolution MobilePhase->Resolution Retention Retention Time MobilePhase->Retention Column Stationary Phase (C18 Column Chemistry) Column->Resolution Column->Retention FlowRate Flow Rate FlowRate->Retention PeakShape Peak Shape FlowRate->PeakShape

Caption: Factors influencing the HPLC separation of N-methylhistamine.

References

Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-imidazol-5-yl)-N-methylmethanamine, more commonly known as histamine, is a biogenic amine involved in a wide range of physiological and pathophysiological processes, including allergic reactions, inflammatory responses, and gastric acid secretion.[1][2] Its accurate and sensitive quantification in various biological and pharmaceutical matrices is crucial for both clinical diagnostics and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for histamine analysis due to its high selectivity, sensitivity, and specificity.[1][3]

These application notes provide a comprehensive overview of the mass spectrometric analysis of histamine, including its fragmentation behavior, and detailed protocols for its quantification in different sample types.

Mass Spectrometry of Histamine

Under typical electrospray ionization (ESI) conditions in the positive ion mode, histamine is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 112.[4][5] Collision-induced dissociation (CID) of the parent ion leads to characteristic fragment ions.

Fragmentation Pathway:

A primary fragmentation pathway for protonated histamine involves the neutral loss of ammonia (NH₃), resulting in a prominent product ion at m/z 95.[6][7] This transition (m/z 112 → 95) is highly specific and is commonly used for quantification in multiple reaction monitoring (MRM) assays.[4][5] Further fragmentation can occur, but the m/z 95 ion is the most abundant and analytically useful fragment.

The fragmentation of protonated histamine can be visualized as follows:

Histamine Fragmentation parent [M+H]⁺ m/z 112 loss - NH₃ parent->loss fragment [M+H-NH₃]⁺ m/z 95 loss->fragment

Caption: Fragmentation of protonated histamine.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of histamine in complex matrices. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of the highly polar histamine molecule.[1][5]

Key Quantitative Parameters

The following table summarizes typical quantitative parameters reported for the LC-MS/MS analysis of histamine in various studies.

ParameterValueMatrixReference
Linearity Range1.0 - 1000 ng/mLBiological Matrices[1]
Lower Limit of Quantitation (LLOQ)15.6 ng/mLBiological Matrices[1]
Lower Limit of Quantitation (LLOQ)0.2 µg/LPlasma[5]
Linearity (r²)≥ 0.99Biological Matrices[1]
Accuracy (error)± 3.4%Biological Matrices[1]
Precision (CV)± 10%Biological Matrices[1]
Recovery93.6% to 102.8%Plasma[5]

Experimental Protocols

Protocol 1: Quantification of Histamine in Biological Fluids (e.g., Plasma)

This protocol is adapted from validated LC-MS/MS methods for the determination of histamine in plasma.[1][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., d4-histamine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (HILIC)

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Histamine: m/z 112 → 95

    • d4-Histamine (IS): m/z 116 → 99[5]

  • Collision Energy: Optimized for the specific instrument.

The overall workflow for this protocol can be visualized as follows:

Histamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (d4-Histamine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hilic HILIC Separation reconstitute->hilic msms Tandem Mass Spectrometry (MRM Mode) hilic->msms quant Quantification msms->quant

References

Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for 1-(1H-imidazol-5-yl)-N-methylmethanamine is not extensively available in public literature. The following protocols and notes are based on the general chemical properties of imidazole-containing compounds, N-methylated amines, and standard laboratory procedures.[1][2][3] Researchers should perform small-scale solubility and stability tests before preparing large-volume stock solutions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated, while solubility and stability are inferred from structurally related compounds like imidazole and N-methylimidazole.[2][4][5]

PropertyValueSource / Notes
Molecular Formula C₅H₉N₃-
Molecular Weight 111.15 g/mol Calculated
Appearance Assumed to be a solid at room temperature.Based on similar imidazole compounds.[3]
Inferred Solubility - DMSO: ≥ 10 mg/mL - Ethanol: Soluble - Water: SolubleImidazole and its derivatives are typically soluble in polar organic solvents and water.[2][3][5] pH can affect aqueous solubility.[3]
Inferred Stability Stable in solution when stored properly.Solutions are generally stable for years at ≤ -20°C when protected from light.[4] May be sensitive to strong acids and moisture.[6]
pKa (Conjugate Acid) ~7.0 - 7.5 (Estimated)N-methylimidazole has a conjugate acid pKa of ~7.4, slightly more basic than imidazole (~7.0).[7]

Application Notes: Hypothetical Use in Kinase Inhibition Assays

Compounds containing an imidazole scaffold are of significant interest in medicinal chemistry and are components of several FDA-approved drugs.[1] They are known to interact with a wide variety of biological targets, including enzymes like kinases, making them valuable for drug discovery research.[1][8][9]

Hypothetical Application: this compound, due to its structural similarity to known kinase inhibitors, may be investigated as a modulator of protein kinase signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The imidazole ring can participate in hydrogen bonding and coordination with residues in the ATP-binding pocket of a kinase, potentially leading to competitive inhibition.[10]

In a research setting, a stock solution of this compound would be diluted to final concentrations (e.g., 0.1 to 100 µM) in cell culture media or kinase assay buffer to assess its biological activity. Experiments could include:

  • In Vitro Kinase Assays: To determine the IC₅₀ value against a specific kinase.

  • Cell-Based Assays: To measure the effect on cell proliferation, apoptosis, or the phosphorylation status of downstream target proteins in a relevant cell line.

The workflow for such an experiment would involve preparing the stock solution, creating a serial dilution series, and then applying these dilutions to the biological system.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, typically used for long-term storage and as a source for preparing working solutions.

Safety Precautions:

  • Handle the compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Related compounds can be irritating to the skin, eyes, and respiratory tract.[2]

  • Consult the Material Safety Data Sheet (MSDS) for specific hazard information.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes (sterile, if for cell-based assays)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of the compound needed to make a 10 mM stock solution.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 111.15 g/mol × 1000 mg/g = 1.11 mg

  • Weighing: Carefully weigh out approximately 1.11 mg of the compound and record the exact mass. Place the powder directly into a pre-labeled microcentrifuge tube.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 111.15 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Example: If you weighed 1.20 mg, the required DMSO volume would be 1080 µL.

  • Dissolution: Add the calculated volume of DMSO to the tube. Close the cap tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the solution should be stable for at least 2 years.[4]

Protocol for Preparing a 100 µM Aqueous Working Solution

This protocol describes the dilution of the primary DMSO stock for use in aqueous biological assays.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Appropriate aqueous buffer (e.g., PBS, Tris, or cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Dilution Calculation: To prepare a 100 µM working solution, a 1:100 dilution is required.

    • Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration

    • To make 1 mL (1000 µL) of 100 µM solution:

    • Volume of Stock = (100 µM × 1000 µL) / 10,000 µM = 10 µL

  • Preparation: Add 990 µL of the desired aqueous buffer to a sterile tube. Add 10 µL of the 10 mM DMSO stock to the buffer.

  • Mixing: Cap the tube and mix thoroughly by gentle inversion or vortexing. Ensure the final DMSO concentration is low (≤0.1% in this case) to avoid solvent toxicity in cell-based assays.

  • Use: Use the freshly prepared working solution immediately for experiments. Do not store dilute aqueous solutions for long periods unless stability has been confirmed.

Visualizations

The following diagrams illustrate the experimental workflow for stock preparation and a hypothetical biological pathway for the compound's application.

G cluster_prep Preparation & Calculation cluster_solubilization Solubilization cluster_storage Storage calc 1. Calculate Mass for 10 mM Stock weigh 2. Weigh Compound on Analytical Balance calc->weigh Target: 1.11 mg/mL add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Transfer to tube dissolve 4. Vortex to Dissolve add_dmso->dissolve Cap tightly aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot Solution is clear store 6. Store at -20°C or -80°C aliquot->store Protect from light

Caption: Workflow for preparing a 10 mM stock solution.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response Compound 1-(1H-imidazol-5-yl)- N-methylmethanamine Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 1-(1H-imidazol-5-yl)-N-methylmethanamine for Histamine H3 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-imidazol-5-yl)-N-methylmethanamine is a small molecule belonging to the class of imidazoleamines, which are of significant interest in medicinal chemistry due to their structural similarity to histamine. The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This unique role in neurotransmitter regulation makes the H3 receptor a promising therapeutic target for a variety of neurological and psychiatric disorders.

Chemical Properties

While detailed experimental data for this compound is limited, its basic chemical properties can be inferred from its structure.

PropertyValue
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
StructureImidazole ring with a methylaminomethyl substituent at the 5-position
Predicted ActivityPotential agonist or antagonist at the histamine H3 receptor due to the presence of the imidazole core, a key pharmacophoric feature for many H3R ligands.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a cascade of intracellular events primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The H3 receptor can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand 1-(1H-imidazol-5-yl) -N-methylmethanamine Ligand->H3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Histamine H3 Receptor Signaling Pathway.

Quantitative Data for Structurally Similar H3 Receptor Ligands

Due to the lack of publicly available pharmacological data for this compound, the following tables present binding affinity (Ki) and functional potency (EC50/IC50) data for structurally related imidazole-based compounds at the histamine H3 receptor. This information can serve as a valuable benchmark for interpreting experimental results obtained with the title compound.

Table 1: Binding Affinities (Ki) of Imidazole-Based Ligands for the Histamine H3 Receptor

CompoundReceptor SourceRadioligandKi (nM)Reference
HistamineRat Brain Membranes[3H]-Nα-methylhistamine25[1]
(R)-α-MethylhistamineRat Brain Membranes[3H]-Nα-methylhistamine4.2[1]
ImetitRat Brain Membranes[3H]-Nα-methylhistamine0.23[2]
ImmepipRat Brain Membranes[3H]-Nα-methylhistamine1.3[2]
ThioperamideRat Brain Membranes[3H]-Nα-methylhistamine2.0[1]
ClobenpropitGuinea Pig Cortex[3H]-Nα-methylhistamine0.5[3]

Table 2: Functional Potencies (EC50/IC50) of Imidazole-Based Ligands at the Histamine H3 Receptor

CompoundAssay TypeCell Line/TissueParameterPotency (nM)Reference
(R)-α-Methylhistamine[35S]GTPγS BindingRat Brain MembranesEC5010[3]
Imetit[35S]GTPγS BindingRat Brain MembranesEC500.8[2]
ImmepipcAMP AccumulationCHO cells (human H3R)EC502.5[4]
Thioperamide[35S]GTPγS BindingRat Brain MembranesIC503.2[3]
ClobenpropitcAMP AccumulationCHO cells (human H3R)IC501.2[4]

Experimental Protocols

The following are detailed protocols for characterizing the interaction of this compound with the histamine H3 receptor.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the histamine H3 receptor using [3H]-Nα-methylhistamine as the radioligand.[1][5]

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor (or rat brain membranes)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM Thioperamide or Clobenpropit

  • Test Compound: this compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation (if using tissues): Homogenize rat cerebral cortex in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-Nα-methylhistamine (final concentration ~1-2 nM), and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of 10 µM non-specific control, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Total, Non-specific, & Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 minutes Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.
Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to modulate cAMP levels in cells expressing the histamine H3 receptor. As the H3 receptor is Gi-coupled, agonists will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.[4][6][7]

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H3 receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin

  • Test Compound: this compound

  • Reference Agonist (e.g., (R)-α-Methylhistamine) and Antagonist (e.g., Thioperamide)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white microplates

Procedure:

  • Cell Culture: Culture the H3R-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Agonist Mode:

    • Remove the culture medium and add 10 µL of stimulation buffer containing varying concentrations of this compound or a reference agonist.

    • Add 10 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Remove the culture medium and add 5 µL of stimulation buffer containing varying concentrations of this compound or a reference antagonist.

    • Add 5 µL of stimulation buffer containing a fixed concentration of a reference agonist (at its EC80).

    • Add 10 µL of stimulation buffer containing forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC50 value. Calculate the pA2 value using the Schild equation for competitive antagonists.

cAMP_Assay_Workflow Start Start Cell_Culture Culture and Seed H3R-expressing Cells Start->Cell_Culture Compound_Addition Add Test Compound (Agonist or Antagonist Mode) Cell_Culture->Compound_Addition Forskolin_Stimulation Stimulate with Forskolin Compound_Addition->Forskolin_Stimulation Incubation Incubate at RT for 30 minutes Forskolin_Stimulation->Incubation cAMP_Detection Lyse Cells and Measure cAMP Levels Incubation->cAMP_Detection Data_Analysis Calculate EC50/IC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

cAMP Functional Assay Workflow.

Conclusion

This compound represents a valuable tool for investigating the pharmacology of the histamine H3 receptor. The provided protocols for radioligand binding and functional cAMP assays offer a robust framework for determining its affinity and efficacy. While direct pharmacological data for this specific compound is currently unavailable, the data on structurally related imidazole ligands provide a useful context for interpreting experimental outcomes. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a modulator of the histamine H3 receptor for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the key steps of reductive amination and N-methylation.

Issue 1: Low Yield in Reductive Amination of 1H-imidazole-5-carbaldehyde

Potential Cause Recommended Solution
Incomplete Imine Formation - Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. Consider using molecular sieves. - An acidic catalyst (e.g., a few drops of acetic acid) can facilitate imine formation. However, excess acid can protonate the amine, reducing its nucleophilicity.[1]
Inefficient Reduction of the Imine - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations and is less sensitive to pH than sodium cyanoborohydride (NaBH₃CN).[1][2] Sodium borohydride (NaBH₄) can also be used, but it is best to first form the imine before adding the reducing agent, as it can also reduce the starting aldehyde.[3] - Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Side Reactions - Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they can lead to over-reduction or reduction of other functional groups. - Polymerization of the Aldehyde: Ensure slow addition of reagents and maintain appropriate reaction temperatures to minimize polymerization.
Difficult Product Isolation - The product is a polar amine, which can be challenging to extract. Acid-base extraction can be employed. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

Issue 2: Incomplete N-methylation of 1-(1H-imidazol-5-yl)methanamine

Potential Cause Recommended Solution
Poor Reactivity of Methylating Agent - Methyl Iodide (CH₃I): This is a common and effective methylating agent. Use in slight excess (1.1-1.5 equivalents). - Other Methylating Agents: Dimethyl sulfate can also be used, but it is more toxic.
Inappropriate Base - A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is recommended to deprotonate the secondary amine without competing in the methylation reaction.
Solvent Issues - Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are suitable for this reaction. Ensure the solvent is anhydrous.
Low Reaction Temperature - The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Side Product Formation (Quaternization) - Over-methylation can lead to the formation of a quaternary ammonium salt. This can be minimized by using a controlled amount of the methylating agent and monitoring the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route involves a two-step process:

  • Reductive Amination: Reaction of 1H-imidazole-5-carbaldehyde with methylamine to form the intermediate imine, which is then reduced in situ to 1-(1H-imidazol-5-yl)methanamine.

  • N-methylation: Methylation of the resulting secondary amine to yield the final product.

Alternatively, a direct reductive amination can be performed using formaldehyde and 1-(1H-imidazol-5-yl)methanamine if the primary amine is synthesized first.

Q2: Which reducing agent is best for the reductive amination step?

A2: The choice of reducing agent can significantly impact the yield. A comparison of common reducing agents is provided in the table below. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its selectivity for imines over aldehydes and its tolerance to a wider range of functional groups.[1][2]

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the product, a polar eluent system is required. A common system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent tailing of the amine on the acidic silica gel.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the imidazole ring protons (typically in the range of δ 7.0-8.0 ppm), a singlet for the N-methyl group (around δ 2.3-2.5 ppm), and a singlet or AB quartet for the methylene group protons (around δ 3.6-3.8 ppm).

  • ¹³C NMR: Resonances for the imidazole carbons (typically in the range of δ 115-140 ppm), the N-methyl carbon (around δ 35-40 ppm), and the methylene carbon (around δ 45-50 ppm).

Q5: Can the order of steps be reversed, i.e., N-methylation of the imidazole ring first?

A5: N-methylation of the imidazole ring of the starting aldehyde is possible. However, this would lead to a mixture of N1 and N3 methylated isomers, which would need to be separated, adding complexity to the synthesis. Performing the reductive amination first and then the N-methylation of the side-chain amine is generally a more straightforward approach.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can also reduce the starting aldehyde; imine formation should be complete before addition.[3]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFSelective for imines in the presence of aldehydes at neutral or slightly acidic pH.[4][5]Highly toxic (releases HCN gas in acidic conditions).[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines, tolerates a wide range of functional groups, less toxic than NaBH₃CN.[1][2]More expensive than NaBH₄.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-imidazol-5-yl)methanamine via Reductive Amination

  • To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere, add a solution of methylamine (1.1 eq, as a solution in THF or methanol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the troubleshooting guide to isolate the product.

Protocol 2: N-methylation of 1-(1H-imidazol-5-yl)methanamine

  • Dissolve 1-(1H-imidazol-5-yl)methanamine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Add potassium carbonate (K₂CO₃) (1.5 eq).

  • Cool the mixture to 0 °C and add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., a gradient of 0-10% methanol in dichloromethane with 1% triethylamine).

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Methylation A 1H-imidazole-5-carbaldehyde C Imine Intermediate A->C B Methylamine B->C E 1-(1H-imidazol-5-yl)methanamine C->E D Reducing Agent (e.g., NaBH4) D->E Reduction F 1-(1H-imidazol-5-yl)methanamine I This compound F->I G Methyl Iodide G->I H Base (e.g., K2CO3) H->I

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed CheckStep Identify Problematic Step Start->CheckStep ReductiveAmination Reductive Amination CheckStep->ReductiveAmination Step 1 NMethylation N-Methylation CheckStep->NMethylation Step 2 ImineFormation Check Imine Formation (TLC, NMR of crude) ReductiveAmination->ImineFormation MethylationConditions Check N-Methylation Conditions NMethylation->MethylationConditions ImineOK Imine Formed ImineFormation->ImineOK Yes ImineNotOK Incomplete Imine Formation ImineFormation->ImineNotOK No ReductionOK Check Reduction Step ImineOK->ReductionOK OptimizeImine Optimize Imine Formation: - Anhydrous conditions - Acid catalyst ImineNotOK->OptimizeImine OptimizeReduction Optimize Reduction: - Change reducing agent - Adjust stoichiometry ReductionOK->OptimizeReduction No ReductionNotOK Inefficient Reduction ReductionOK->ReductionNotOK Yes ReductionNotOK->OptimizeReduction ReagentsOK Reagents & Base OK? MethylationConditions->ReagentsOK ReagentsNotOK Reagent/Base Issue ReagentsOK->ReagentsNotOK No TempSolventOK Temp & Solvent OK? ReagentsOK->TempSolventOK Yes OptimizeReagents Optimize Reagents: - Fresh methyl iodide - Stronger, non-nucleophilic base ReagentsNotOK->OptimizeReagents TempSolventNotOK Temp/Solvent Issue TempSolventOK->TempSolventNotOK No OptimizeTempSolvent Optimize Conditions: - Anhydrous solvent - Gentle heating TempSolventNotOK->OptimizeTempSolvent

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include imidazole precursors, methylating agents, and solvents. It is also possible for regioisomers to form, which can be challenging to separate.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] Use a suitable solvent system and a visualizing agent, such as UV light or a potassium permanganate stain, to track the separation of the desired compound from impurities.[1]

Q4: What are the expected physical properties of pure this compound?

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (eluent).- Perform TLC analysis with various solvent systems to find the optimal eluent for separation.- A common starting point for similar compounds is a mixture of dichloromethane and methanol.[4]- Adding a small amount of a basic modifier like triethylamine (Et3N) can improve the chromatography of basic compounds like imidazoles. A reported system for a related compound is 1% methanol, 1% Et3N, and 98% dichloromethane.[5]
Overloading the column with crude material.- Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase.
Column channeling.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not Eluting from the Column Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, slowly increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound may be strongly adsorbed to the silica gel.- Consider using a different stationary phase, such as alumina, or adding a stronger polar solvent to the eluent system.
Product Degrades on the Column The compound may be sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like neutral alumina.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists.- Concentrate the solution by evaporating some of the solvent.
The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the compound.
The solution cooled too quickly.- Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out" of the solution.- Re-heat the solution to dissolve the oil, then add more solvent before allowing it to cool slowly.- Try a different solvent or a mixture of solvents. A solvent system used for a similar compound is a mixture of dichloromethane, n-hexane, and toluene.[5]
Impurities are preventing crystallization.- Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.- Minimize the amount of solvent used to wash the crystals during filtration.
Crystals were lost during transfer or filtration.- Ensure careful handling during all steps of the process. Use a minimal amount of cold solvent to rinse the flask and transfer the remaining crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system and gradually increase the polarity. A suggested starting gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Test small amounts of the crude product in various solvents to find a suitable one. A reported solvent system for a similar compound is 90% dichloromethane, 5% n-hexane, and 5% toluene.[5]

  • Dissolution:

    • Place the crude material in a flask.

    • Add a minimal amount of the chosen solvent and heat the mixture until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table can be used to compare the effectiveness of different purification techniques.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by analytical method, e.g., HPLC, NMR) Notes
Column Chromatography
Recrystallization

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_choice Choose Purification Method crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification and analysis of the target compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Problem Encountered poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution degradation Degradation start->degradation no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery optimize_eluent optimize_eluent poor_separation->optimize_eluent Solution increase_polarity increase_polarity no_elution->increase_polarity Solution neutral_stationary_phase neutral_stationary_phase degradation->neutral_stationary_phase Solution add_antisolvent add_antisolvent no_crystals->add_antisolvent Solution change_solvent change_solvent oiling_out->change_solvent Solution lower_temperature lower_temperature low_recovery->lower_temperature Solution

Caption: Logical flow for troubleshooting common purification issues.

References

Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1-(1H-imidazol-5-yl)-N-methylmethanamine, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also advised to minimize degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are susceptible to degradation. For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is crucial to store them at low temperatures and protected from light. Based on data from its structural analog, histamine, refrigeration at 4°C or freezing at -20°C is recommended.[1][2] Avoid repeated freeze-thaw cycles.

Q3: What factors can lead to the degradation of this compound solutions?

Several factors can contribute to the degradation of solutions containing this compound:

  • Temperature: Elevated temperatures accelerate degradation.[2]

  • Light Exposure: Exposure to light, particularly fluorescent light, can cause significant degradation.[2]

  • pH: While specific data is unavailable for this compound, the stability of similar imidazole-containing molecules can be pH-dependent.

  • Air (Oxygen): Oxidation can be a degradation pathway for many amine-containing compounds.

  • Bacterial Contamination: Microbial growth can lead to the rapid degradation of the compound, especially in low-concentration solutions.[3]

Q4: I am seeing variable or lower-than-expected activity in my experiments. Could this be related to compound stability?

Yes, inconsistent or reduced biological or chemical activity is a common indicator of compound degradation. If you observe such issues, it is advisable to prepare a fresh solution from solid stock and repeat the experiment. Dilutions with a concentration of 0.25 mg/ml and below should not be stored for more than 1 month and should be used within 1 week of opening.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.Prepare fresh solutions immediately before each experiment. If using a stock solution, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. Use solutions removed from the refrigerator or freezer within 6 hours or discard them.[2]
Gradual loss of activity in a stock solution over time. Improper storage conditions (e.g., exposure to light, room temperature).Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.[2] Store at 4°C for short-term use (up to 8 weeks) or -20°C for long-term storage (up to 12 months).[2]
Complete loss of activity, especially in low-concentration solutions. Bacterial contamination.[3]Prepare solutions using sterile solvents and handle them under aseptic conditions. Consider sterile filtering of the solution, especially for long-term storage of low-concentration aliquots.
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or contamination.Discard the solution immediately and prepare a fresh batch from solid material.

Stability and Storage Conditions Summary

The following tables summarize the recommended storage conditions and stability data extrapolated from studies on the structurally related compound, histamine.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Condition Atmosphere Recommended Duration
Solid 2-8°CDarkInert (e.g., Argon)Long-term
Solution (Concentrated Stock) -20°C or -80°CDarkN/AUp to 12 months[2]
Solution (Working Dilution) 4°CDarkN/AUp to 8 weeks[2]

Table 2: Impact of Storage Conditions on Solution Stability (Based on Histamine Data)

Temperature Light Condition Concentration Observed Stability
20°CFluorescent Light0.125 - 16 mg/mL63-80% degradation after 7 days[2]
20°CDark0.125 - 16 mg/mL6-17% degradation after 7 days[2]
4°CDark0.125 - 16 mg/mLRetained 97% of initial concentration after 8 weeks[2]
-20°CDark0.125 - 16 mg/mLStable for 12 months[2]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is adapted from methods used to assess histamine stability and can be used to monitor the degradation of this compound.[2]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., buffered saline) at known concentrations.

  • Sample Preparation:

    • Prepare solutions of the compound at the desired experimental concentrations.

    • Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., 20°C/light, 20°C/dark, 4°C/dark, -20°C/dark).

  • Time-Point Analysis: At each designated time point (e.g., 0, 1 day, 7 days, 1 month), retrieve the respective sample vials.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be optimized to achieve good separation of the parent compound from its potential degradants.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring.

    • Injection: Inject a fixed volume of the standard and sample solutions.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of the initial concentration remaining at each time point to assess stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_samples Prepare Test Samples storage_rt_light Room Temp / Light prep_samples->storage_rt_light Aliquot storage_rt_dark Room Temp / Dark prep_samples->storage_rt_dark Aliquot storage_fridge 4°C / Dark prep_samples->storage_fridge Aliquot storage_freezer -20°C / Dark prep_samples->storage_freezer Aliquot time_points Collect Samples at Time Points storage_rt_light->time_points storage_rt_dark->time_points storage_fridge->time_points storage_freezer->time_points time_points->hplc data_analysis Data Analysis & Stability Assessment hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_factors Degradation Factors compound This compound (Active Compound) degraded Degradation Products (Inactive) compound->degraded temp High Temperature temp->degraded light Light Exposure light->degraded contamination Bacterial Contamination contamination->degraded

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Optimizing Dosage of Histamine Receptor Ligands for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 1-(1H-imidazol-5-yl)-N-methylmethanamine and related histamine receptor ligands in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a chemical compound with a structural resemblance to histamine. Due to the presence of the imidazole ring, a core feature of histamine, it is predicted to interact with histamine receptors (H1, H2, H3, and H4).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects.[3][4] Depending on the specific receptor subtype and the experimental system, this compound may act as an agonist, antagonist, or inverse agonist.

Q2: What are the initial concentration ranges I should consider for my in vitro experiments?

For novel compounds like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A typical starting range for in vitro assays is from 1 nM to 100 µM. The optimal concentration will depend on the specific assay, cell type, and the affinity of the compound for the histamine receptor subtype being investigated. For example, potent histamine H3 receptor agonists can show high binding affinities in the low nanomolar range.[3]

Q3: Which in vitro assays are commonly used to characterize histamine receptor ligands?

Several in vitro assays can be used to characterize the activity of histamine receptor ligands.[5] Common assays include:

  • Receptor Binding Assays: To determine the affinity of the compound for different histamine receptor subtypes.

  • Second Messenger Assays: To measure the functional activity of the compound by quantifying downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[4]

  • Isolated Tissue/Organ Bath Assays: To assess the physiological effect of the compound on smooth muscle contraction or relaxation in tissues like the guinea pig ileum.[5]

  • Cell-Based Functional Assays: Using cell lines endogenously expressing or engineered to overexpress specific histamine receptors to study receptor activation or inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No response or weak signal at expected concentrations. 1. Low potency of the compound for the target receptor. 2. Incorrect assay conditions (e.g., incubation time, temperature). 3. Low expression of the target receptor in the cell line. 4. Degradation of the compound.1. Test a wider and higher concentration range (e.g., up to 1 mM). 2. Optimize assay parameters. Perform a time-course experiment. 3. Verify receptor expression using techniques like qPCR or western blotting. Consider using a cell line with higher receptor expression. 4. Check the stability of your compound in the assay buffer. Prepare fresh stock solutions.
High background signal or non-specific effects. 1. Compound cytotoxicity at high concentrations. 2. Off-target effects on other receptors or cellular components.[2] 3. Precipitation of the compound in the assay medium.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. 2. Test the compound in a counterscreen using parental cells not expressing the target receptor. 3. Check the solubility of the compound in your assay buffer. Consider using a lower concentration of DMSO or another suitable solvent.
Inconsistent or variable results between experiments. 1. Inconsistent cell passage number or cell health. 2. Variability in reagent preparation. 3. Pipetting errors.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 2. Prepare fresh reagents and use calibrated equipment. 3. Use calibrated pipettes and ensure proper mixing.

Experimental Protocols & Data Presentation

Dose-Response Profiling in a cAMP Assay

This protocol is designed to determine the EC50 (half-maximal effective concentration) of a histamine receptor agonist that couples to Gs or Gi proteins.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeCell Line ExampleStarting Concentration Range
cAMP Accumulation (Gs-coupled) HEK293 cells expressing H2R100 pM to 100 µM
cAMP Inhibition (Gi-coupled) CHO-K1 cells expressing H3R100 pM to 100 µM
Calcium Mobilization (Gq-coupled) HeLa cells expressing H1R1 nM to 100 µM

Experimental Workflow for cAMP Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture cells to 80-90% confluency seeding Seed cells in a 96-well plate cell_culture->seeding pre_treatment Pre-treat with PDE inhibitor (e.g., IBMX) seeding->pre_treatment stimulation Stimulate with varying concentrations of the -test compound pre_treatment->stimulation lysis Lyse cells to release cAMP stimulation->lysis detection Quantify cAMP using HTRF or ELISA lysis->detection dose_response Plot dose-response curve detection->dose_response ec50 Calculate EC50 value dose_response->ec50

Caption: Workflow for determining the EC50 of a test compound using a cAMP assay.

Signaling Pathways of Histamine Receptors

The activation of histamine receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for selecting the appropriate assay and interpreting the results.

signaling_pathways cluster_h1 H1 Receptor (Gq/11) cluster_h2 H2 Receptor (Gs) cluster_h3_h4 H3 & H4 Receptors (Gi/o) H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Logical Flow for Troubleshooting In Vitro Assay Results

When encountering unexpected results, a systematic troubleshooting approach is essential.

Caption: A logical flowchart for troubleshooting common issues in in vitro assays.

References

Technical Support Center: 1-(1H-imidazol-5-yl)-N-methylmethanamine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with 1-(1H-imidazol-5-yl)-N-methylmethanamine. Given the structural similarity of this compound to known histamine receptor ligands, this guide will focus on challenges commonly encountered in the context of receptor binding assays, cell-based signaling experiments, and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the purity and stability of this compound?

A1: The purity of synthesized this compound should be assessed using standard analytical techniques such as NMR and mass spectrometry. Imidazole-containing compounds can be susceptible to degradation. For optimal stability, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Solutions should be prepared fresh for each experiment.

Q2: What are the recommended solvents for dissolving this compound?

A2: Solubility can be a significant challenge. Based on related imidazole compounds, initial solubility testing in aqueous buffers is recommended. If solubility is low, the use of a small percentage of an organic co-solvent such as DMSO or ethanol may be necessary. Always perform a vehicle control experiment to account for any effects of the solvent on the assay.

Q3: Is this compound known to be a histamine receptor agonist/antagonist?

A3: The chemical structure, featuring an imidazole ring and a side chain with a basic amine, is characteristic of ligands for histamine receptors, particularly the H3 receptor. It is plausible that this compound acts as an agonist or antagonist at one or more histamine receptor subtypes. Experimental validation through receptor binding or functional assays is required to determine its specific pharmacological profile.

Troubleshooting Guide

Low or No Compound Activity in In Vitro Assays
Potential Cause Troubleshooting Steps
Poor Solubility - Prepare a fresh, concentrated stock solution in 100% DMSO. - Use sonication or gentle warming to aid dissolution. - Increase the percentage of co-solvent in the final assay buffer (ensure vehicle controls are included). - Visually inspect for precipitation after dilution into aqueous buffer.
Compound Degradation - Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. - Verify compound integrity using analytical methods like HPLC-MS.
Incorrect Assay Conditions - Optimize assay parameters such as incubation time, temperature, and cell density. - Ensure the receptor of interest is expressed at sufficient levels in the cell line or tissue preparation. - Include a known reference compound (positive control) to validate assay performance.
Low Receptor Affinity - Increase the concentration range of the compound in the experiment to ensure the full dose-response curve is captured.
High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation - Use calibrated pipettes and ensure complete dissolution of the compound. - Prepare a single batch of dilutions for all replicates.
Cell Culture Inconsistency - Use cells within a narrow passage number range. - Ensure consistent cell seeding density and growth conditions.
Assay Plate Edge Effects - Avoid using the outer wells of the assay plate. - Ensure proper humidification during incubation to minimize evaporation.
Pipetting Errors - Use automated liquid handlers for high-throughput assays. - For manual pipetting, use reverse pipetting for viscous solutions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H3 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • [3H]-Nα-methylhistamine (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test compound: this compound.

    • Non-specific binding control (e.g., high concentration of an unlabeled H3 receptor ligand).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and the test compound or control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Solubilization & Dilution) incubation Incubation with Test Compound compound_prep->incubation cell_prep Cell/Membrane Preparation cell_prep->incubation detection Signal Detection (e.g., Radioactivity, Fluorescence) incubation->detection data_processing Data Processing (Normalization) detection->data_processing curve_fitting Curve Fitting (IC50/EC50 Determination) data_processing->curve_fitting signaling_pathway compound 1-(1H-imidazol-5-yl)-N- methylmethanamine (H3R Agonist) receptor Histamine H3 Receptor (H3R) compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits neurotransmitter Neurotransmitter Release (e.g., Histamine, Dopamine) g_protein->neurotransmitter Inhibits camp cAMP ac->camp Decreases production of

Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. The content is structured to address specific issues that may be encountered during the synthesis, with a focus on side reactions and purification challenges.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield in the reductive amination synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the choice of reagents.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate from 1H-imidazole-5-carbaldehyde and methylamine. This reaction is an equilibrium process.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[1]

  • Premature Reduction of the Aldehyde: The reducing agent can react with the starting aldehyde to form the corresponding alcohol (1-(1H-imidazol-5-yl)methanol), a common byproduct.

    • Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred over sodium borohydride (NaBH₄) as they are less reactive towards the aldehyde and more selective for the iminium ion.[2][3] If using NaBH₄, it should be added after allowing sufficient time for the imine to form.

  • Suboptimal pH: The pH of the reaction mixture influences both imine formation and the activity of the reducing agent.

    • Solution: Maintain a mildly acidic pH (around 4-6). This protonates the hydroxyl group in the hemiaminal intermediate, facilitating water elimination to form the imine. However, a pH that is too low will protonate the methylamine, rendering it non-nucleophilic. Acetic acid is commonly used to adjust the pH.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC/peaks in LC-MS other than the desired product. What are these impurities and how can I minimize them?

Answer: The presence of impurities is a common challenge. The most likely side products in this synthesis are the unreacted starting material, the corresponding alcohol from aldehyde reduction, and potentially over-alkylated products.

Common Impurities and Mitigation Strategies:

ImpurityStructureCommon CauseMitigation Strategy
1H-imidazole-5-carbaldehydeImidazole ring with a -CHO group at position 5Incomplete reaction.Increase reaction time, ensure stoichiometric or slight excess of methylamine and reducing agent.
1-(1H-imidazol-5-yl)methanolImidazole ring with a -CH₂OH group at position 5Reduction of the starting aldehyde.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction.
Tertiary Amine (Bis-alkylation product)Imidazole ring with a -CH₂-N(CH₃)₂ group at position 5Reaction of the product with another molecule of the aldehyde and subsequent reduction.This is less common in reductive amination than direct alkylation. Use of a slight excess of methylamine can help suppress this side reaction.[2]
N-methylated imidazole isomersMethyl group on one of the imidazole ring nitrogensDirect alkylation of the imidazole ring.This is unlikely under reductive amination conditions but could occur if alkylating agents are present as impurities. Ensure the purity of starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 1H-imidazole-5-carbaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild, selective for imines over aldehydes, and does not require strict pH control, making the reaction more reproducible. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but its higher reactivity may lead to the formation of the alcohol byproduct if the reaction conditions are not carefully controlled.[2][3]

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting aldehyde and the formation of the more polar amine product. Staining with ninhydrin can be used to visualize the amine product.

Q4: What is a typical purification protocol for this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is effective. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to prevent the product from streaking on the column.

Experimental Protocols

General Protocol for the Reductive Amination Synthesis of this compound:

  • To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol) is added a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or ethanol).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The use of 4Å molecular sieves is recommended to absorb the water formed.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Synthesis_Pathway 1H-imidazole-5-carbaldehyde 1H-imidazole-5-carbaldehyde Imine Intermediate Imine Intermediate 1H-imidazole-5-carbaldehyde->Imine Intermediate + Methylamine - H2O This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Aldehyde 1H-imidazole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Alcohol 1-(1H-imidazol-5-yl)methanol Aldehyde->Alcohol + [H] (premature reduction) Amine Methylamine Product Desired Secondary Amine Imine->Product + [H] Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine + Aldehyde, +[H]

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reducing_agent Analyze Crude Product (TLC/LC-MS) start->check_reducing_agent is_alcohol Alcohol byproduct present? check_reducing_agent->is_alcohol is_aldehyde Unreacted aldehyde present? check_reducing_agent->is_aldehyde is_alcohol->is_aldehyde No solution_alcohol Use milder reducing agent (NaBH(OAc)3) Add reducing agent after imine formation is_alcohol->solution_alcohol Yes solution_aldehyde Increase reaction time Use dehydrating agent (molecular sieves) Optimize pH (4-6) is_aldehyde->solution_aldehyde Yes end Improved Synthesis is_aldehyde->end No solution_alcohol->end solution_aldehyde->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of imidazole-5-carboxaldehyde with methylamine.

Materials:

  • Imidazole-5-carboxaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)

Procedure:

  • Imine Formation:

    • Dissolve imidazole-5-carboxaldehyde (1.0 eq) in the chosen solvent (DCM or DCE).

    • Add methylamine (1.1 - 1.5 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • To the stirring solution containing the imine, add the reducing agent (Sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to control any potential exotherm.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from streaking on the column.

  • Salt Formation (Optional):

    • For easier handling and improved stability, the free base can be converted to its hydrochloride salt.

    • Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Troubleshooting Guides

Synthesis & Purification

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable solvent.1. Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh bottle of the reducing agent. 3. Ensure the solvent is anhydrous.
Formation of multiple byproducts 1. Over-alkylation of the amine. 2. Side reactions of the imidazole ring.1. Use a milder reducing agent or control the stoichiometry of the reactants carefully. 2. Protect the imidazole nitrogen if necessary, although this adds extra steps to the synthesis.
Difficulty in purifying the product by column chromatography (streaking) The basic nature of the amine product can cause it to interact strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.
Product is an oil and difficult to handle The free base form of the product may be a low-melting solid or an oil at room temperature.Convert the purified free base to its hydrochloride salt, which is typically a stable, crystalline solid.

Experimental Use

Question/Issue Possible Cause(s) Suggested Solution(s)
Poor solubility in aqueous buffers The free base may have limited aqueous solubility.1. Use the hydrochloride salt of the compound, which is generally more water-soluble. 2. Prepare stock solutions in a polar organic solvent like DMSO or ethanol and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Compound appears to be unstable in solution Imidazole compounds can be susceptible to degradation under certain pH and light conditions.1. Store stock solutions at -20°C or -80°C and protect from light. 2. Prepare fresh working solutions for each experiment. 3. Check the pH stability of the compound for your specific experimental conditions.
Inconsistent results in biological assays 1. Variability in compound concentration due to precipitation. 2. Interaction with assay components.1. Visually inspect solutions for any signs of precipitation before use. 2. Run appropriate vehicle controls and consider potential non-specific interactions of the compound with your assay system.

Frequently Asked Questions (FAQs)

Properties and Handling

  • What are the expected physicochemical properties of this compound?

    • Appearance: As a free base, it is likely to be a colorless to pale yellow oil or low-melting solid. The hydrochloride salt is expected to be a white to off-white crystalline solid.

    • Solubility: The free base is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt should have better solubility in water and polar protic solvents.

    • Stability: The compound is generally stable under standard laboratory conditions. However, it is good practice to store it in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • What are the key safety precautions when handling this compound?

    • As with any research chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.

    • Handle the compound in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust (if a solid) or vapors and prevent contact with skin and eyes.

    • For detailed safety information, it is always best to consult the material safety data sheet (MSDS) if available.

Experimental Design

  • In what biological context could this compound be studied?

    • Imidazole-containing compounds are known to interact with a variety of biological targets.[1] A common application is in the development of kinase inhibitors, where the imidazole moiety can act as a hinge-binder in the ATP-binding pocket of kinases.[2][3] Therefore, this compound could be screened against a panel of kinases to identify potential inhibitory activity.

  • How can I confirm the identity and purity of my synthesized compound?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Hypothetical Spectroscopic Data

Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.6 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~3.6 (s, 2H, CH₂), ~2.3 (s, 3H, N-CH₃). Note: The NH proton of the imidazole may be a broad singlet.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~135 (imidazole C2), ~130 (imidazole C5), ~118 (imidazole C4), ~50 (CH₂), ~35 (N-CH₃).
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₁₀N₃⁺: 124.0875; found: 124.0878.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_final Final Product A Imidazole-5-carboxaldehyde C Imine Formation (DCM, rt, 1-2h) A->C B Methylamine B->C D Reductive Amination (NaBH(OAc)3, rt, 12-24h) C->D E Aqueous Work-up (NaHCO3 wash) D->E F Extraction (DCM) E->F G Drying & Concentration F->G H Column Chromatography G->H I 1-(1H-imidazol-5-yl)-N- methylmethanamine (Free Base) H->I J HCl Salt Formation (HCl in Ether) I->J K Final Product (HCl Salt) J->K cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., RAF) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) TF->Response Induces Drug 1-(1H-imidazol-5-yl)-N- methylmethanamine Drug->Kinase Inhibits

References

Validation & Comparative

A Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and Other Histamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential histamine receptor activity of 1-(1H-imidazol-5-yl)-N-methylmethanamine against a range of established histamine receptor ligands. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on structural analysis and the known pharmacology of analogous compounds.

Structural Overview of this compound

This compound possesses a core imidazole ring, a feature it shares with the endogenous ligand, histamine. The structure consists of an imidazole ring substituted at the 5-position with a methyl group that is, in turn, attached to a methylamino group. This structural motif suggests a potential interaction with histamine receptors.

Comparison with Known Histamine Receptor Ligands

Histamine receptors are a class of G-protein coupled receptors (GPCRs) that are classified into four subtypes: H₁, H₂, H₃, and H₄. Each subtype has distinct tissue distribution, signaling mechanisms, and pharmacological profiles. The affinity and efficacy of a ligand are determined by its specific interactions with the binding pocket of the receptor subtype.

Histamine H₁ Receptor Ligands

H₁ receptors are primarily involved in allergic reactions.[1] Antagonists at this receptor are common anti-allergy medications.[1] Structurally, many H₁ antagonists are large, lipophilic molecules containing two aromatic rings and a tertiary amino group.

Histamine H₂ Receptor Ligands

H₂ receptors are famously involved in the stimulation of gastric acid secretion.[2] Antagonists of the H₂ receptor are used to treat conditions like peptic ulcers and gastroesophageal reflux disease.[2] These ligands typically contain an imidazole or other heterocyclic ring and a polar, flexible side chain.

Histamine H₃ Receptor Ligands

H₃ receptors are primarily found in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters.[3] H₃ receptor ligands often feature an imidazole ring and a longer, more complex side chain than H₁ or H₂ ligands.

Histamine H₄ Receptor Ligands

The H₄ receptor is predominantly expressed on cells of the immune system and is involved in inflammatory responses.[4] Many H₄ receptor ligands also possess an imidazole core, and selectivity is often conferred by specific substitutions on the imidazole ring and the nature of the side chain.

Quantitative Comparison of Histamine Receptor Ligands

The following tables summarize the binding affinities (Kᵢ) of a selection of well-characterized histamine receptor ligands for each of the four receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Histamine H₁ Receptor Ligands

CompoundReceptor SubtypeKᵢ (nM)Ligand Type
MepyramineH₁1.2Antagonist/Inverse Agonist
DiphenhydramineH₁15Antagonist/Inverse Agonist
CetirizineH₁2.5Antagonist/Inverse Agonist
LoratadineH₁3.2Antagonist/Inverse Agonist
HistamineH₁100Agonist

Table 2: Binding Affinities (Kᵢ, nM) of Selected Histamine H₂ Receptor Ligands

CompoundReceptor SubtypeKᵢ (nM)Ligand Type
CimetidineH₂40Antagonist/Inverse Agonist
RanitidineH₂14Antagonist/Inverse Agonist
FamotidineH₂10Antagonist/Inverse Agonist
HistamineH₂320Agonist
AmthamineH₂25Agonist

Table 3: Binding Affinities (Kᵢ, nM) of Selected Histamine H₃ Receptor Ligands

CompoundReceptor SubtypeKᵢ (nM)Ligand Type
ThioperamideH₃4.3Antagonist/Inverse Agonist
PitolisantH₃1.0Antagonist/Inverse Agonist
(R)-α-MethylhistamineH₃1.5Agonist
ImetitH₃2.0Agonist
HistamineH₃15Agonist

Table 4: Binding Affinities (Kᵢ, nM) of Selected Histamine H₄ Receptor Ligands

CompoundReceptor SubtypeKᵢ (nM)Ligand Type
JNJ 7777120H₄13Antagonist/Inverse Agonist
ThioperamideH₄24Antagonist/Inverse Agonist
VUF 8430H₄31Agonist
4-MethylhistamineH₄50Agonist
HistamineH₄40Agonist

Experimental Protocols

The data presented above are typically generated using the following key experimental methodologies:

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a receptor.[5] It involves incubating a preparation of cells or membranes expressing the receptor of interest with a fixed concentration of a radioactively labeled ligand (radioligand) and varying concentrations of an unlabeled competitor ligand.[5] The amount of radioligand bound to the receptor is measured, and the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) of the competitor ligand is then calculated from the IC₅₀ value.

  • Protocol Outline:

    • Membrane Preparation: Cells expressing the histamine receptor of interest are harvested and homogenized to prepare a membrane fraction.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-mepyramine for H₁, [³H]-tiotidine for H₂, [³H]-Nα-methylhistamine for H₃, [³H]-histamine for H₄) and a range of concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ value.[5]

Functional Assays (cAMP and Calcium Mobilization)

Functional assays measure the cellular response to receptor activation or inhibition.

  • cAMP Assays: H₂ and H₃/H₄ receptors are coupled to Gs and Gi/o proteins, respectively, which modulate the levels of cyclic AMP (cAMP).

    • H₂ Receptor (Gs-coupled): Agonist binding leads to an increase in intracellular cAMP. Assays typically measure this increase using techniques like AlphaScreen or FRET-based biosensors.[6][7]

    • H₃/H₄ Receptors (Gi/o-coupled): Agonist binding inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.[8]

  • Calcium Mobilization Assays: H₁ receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) levels.[9][10] This change in Ca²⁺ concentration is typically measured using fluorescent calcium indicators like Fura-2 or Fluo-4.[9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways for each histamine receptor subtype and a general workflow for characterizing a novel histamine receptor ligand.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3/H4 Receptors H1 H1R Gq Gq/11 H1->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activation cAMP_dec->PKA_inhib

Caption: Histamine Receptor Signaling Pathways.

Experimental_Workflow Start Novel Compound (e.g., this compound) Binding_Assay Primary Screen: Radioligand Binding Assays (H1, H2, H3, H4) Start->Binding_Assay Determine_Ki Determine Kᵢ values Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assays Determine_Ki->Functional_Assay If significant binding No_Activity No Significant Activity Determine_Ki->No_Activity If no significant binding Selectivity Assess Receptor Subtype Selectivity Functional_Assay->Selectivity Agonist_Antagonist Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) Functional_Assay->Agonist_Antagonist Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Agonist_Antagonist->Lead_Optimization

Caption: General Experimental Workflow for Ligand Characterization.

Predicted Profile of this compound

Based on its structure, this compound shares the fundamental imidazole ring and a short alkylamino side chain with histamine. This structural similarity suggests that it is most likely to interact with histamine receptors, potentially acting as an agonist.

  • Potential for H₃/H₄ Receptor Activity: The substitution pattern and the N-methyl group might confer some selectivity, possibly towards the H₃ or H₄ receptors, which are known to accommodate such modifications. Many known H₃ and H₄ ligands are derivatives of histamine with modifications to the side chain.

  • Lower Likelihood of H₁/H₂ Antagonism: Its relatively small size and polar nature make it a less likely candidate for potent H₁ or H₂ antagonism, as these antagonists are typically larger and more lipophilic.

Without experimental data, it is difficult to definitively predict the binding affinity and functional activity of this compound. However, its structural characteristics provide a rational basis for prioritizing its evaluation at the H₃ and H₄ histamine receptor subtypes in a comprehensive screening campaign. Further investigation through the experimental protocols outlined above would be necessary to elucidate its precise pharmacological profile.

References

Efficacy comparison of 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE and other H3 agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Histamine H3 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of several well-characterized histamine H3 receptor (H3R) agonists. The H3 receptor, a presynaptic G protein-coupled receptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. As such, it is a significant target for the development of therapeutics for neurological disorders. While the specific compound 1-(1H-imidazol-5-yl)-N-methylmethanamine is not extensively characterized in publicly available literature, this guide focuses on prototypical and widely studied H3 agonists to provide a valuable comparative framework.

The efficacy of these agonists is evaluated based on their performance in key in vitro functional assays, namely GTPγS binding and cAMP accumulation assays. These assays provide quantitative measures of an agonist's ability to activate the H3 receptor and initiate downstream signaling cascades.

Data Presentation: A Comparative Analysis of H3 Agonist Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key H3 receptor agonists. These values are critical indicators of an agonist's efficacy. A lower Ki value signifies a higher binding affinity to the receptor, while a lower EC50 value indicates greater potency in eliciting a functional response. It is important to note that values can vary between different studies and experimental systems (e.g., recombinant human vs. native rat receptors).

Table 1: Comparative Binding Affinities (Ki) of H3 Receptor Agonists

AgonistReceptor SystemRadioligandKi (nM)Reference
ImetitRat Brain Membranes--INVALID-LINK---α-MeHA0.1 ± 0.01[1]
HistamineHuman H3R-445[3H]NAMH8[2]
ImetitHuman H3R-445[3H]NAMH0.32[2]
(R)-α-methylhistamineCHO-H3-SPAP cells[3H]-R-α-methylhistamine4.10 ± 0.62[3]

Table 2: Comparative Functional Potencies (EC50) of H3 Receptor Agonists in GTPγS Binding Assays

AgonistReceptor SystemEC50 (nM)Reference
ImetitCHO(hH3R) cells2.2 ± 0.4[4]
(R)-α-methylhistamineCHO-K1 cells expressing human H3R34 ± 3.8[5]
ImmepipRat Striatal Membranes(Stimulated 119 ± 2% of basal at 1 µM)[6]

Table 3: Comparative Functional Potencies (IC50) of H3 Receptor Agonists in cAMP Accumulation Assays

AgonistReceptor SystemIC50 (nM)Reference
ImmepipRat Striatal Slices13 ± 5[6]
ImetitRat Brain Slices1.0 ± 0.3[1]
(R)-α-methylhistamineRat Brain Slices~4[1]
HistamineRat Brain Slices~60[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are fundamental to understanding how the efficacy data for H3 agonists are generated.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the H3 receptor. Agonist binding to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

Experimental Workflow:

gtp_gamma_s_workflow cluster_prep Membrane Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-K1 expressing hH3R) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation incubation Incubation of membranes with agonist, [35S]GTPγS, and GDP centrifugation->incubation filtration Rapid Filtration to separate bound and free [35S]GTPγS incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Non-linear regression to determine EC50 and Emax values scintillation->data_analysis

Caption: Workflow for a typical GTPγS binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are cultured to confluence.[7]

    • Cells are harvested and homogenized in a buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Assay Procedure:

    • The prepared cell membranes are incubated in a buffer containing GDP, the H3 agonist at varying concentrations, and a fixed concentration of [35S]GTPγS.[7]

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound [35S]GTPγS.

    • The filters are washed to remove unbound [35S]GTPγS.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS).

    • Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration. EC50 and Emax values are then calculated using non-linear regression analysis.

cAMP Accumulation Assay

The H3 receptor is coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). This assay measures the ability of an H3 agonist to inhibit cAMP production, typically after stimulating adenylyl cyclase with forskolin.

Experimental Workflow:

camp_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-K1 expressing hH3R) pre_incubation Pre-incubation with a phosphodiesterase inhibitor (e.g., IBMX) cell_culture->pre_incubation stimulation Incubation with forskolin and varying concentrations of H3 agonist pre_incubation->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Quantification (e.g., TR-FRET, ELISA) lysis->detection data_analysis Non-linear regression to determine IC50 values detection->data_analysis

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Steps:

  • Cell Preparation:

    • Cells expressing the H3 receptor are cultured in multi-well plates.

    • Prior to the assay, the cells are often pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[3]

  • Assay Procedure:

    • The cells are then incubated with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the H3 agonist.

    • The incubation is carried out for a specific duration at a controlled temperature.

    • Following incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification and Data Analysis:

    • The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays or Enzyme-Linked Immunosorbent Assays (ELISAs).

    • The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration.

    • Concentration-response curves are plotted, and IC50 values are determined using non-linear regression.

Mandatory Visualization: H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi/o protein, leading to a decrease in cAMP levels. Additionally, H3 receptor activation can modulate other signaling pathways, including the MAPK/ERK pathway.

h3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Agonist H3 Agonist Agonist->H3R Binds

Caption: Simplified signaling pathway of the histamine H3 receptor.

References

Assessing the Target Selectivity of Imidazole-Based Histamine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting the histaminergic system, a thorough understanding of a compound's cross-reactivity is paramount. This guide provides a framework for assessing the selectivity of investigational compounds, such as 1-(1H-imidazol-5-yl)-N-methylmethanamine, by comparing its hypothetical profile to established histamine receptor ligands. The following sections detail experimental protocols and present comparative data to aid in the early stages of drug development.

Comparative Selectivity Profile

The imidazole moiety is a common feature in many endogenous and synthetic histamine receptor ligands. To effectively characterize a new chemical entity like this compound, its binding affinity and functional activity must be profiled against all four histamine receptor subtypes (H1, H2, H3, and H4). The table below presents a hypothetical selectivity profile for our compound of interest alongside experimentally determined values for well-characterized histamine receptor agonists.

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
This compound (Hypothetical) >10,000>10,00015500
Histamine2050255
4-Methylhistamine>10,00063>10,0001200
VUF 8430>10,000>10,000180054

Data for Histamine, 4-Methylhistamine, and VUF 8430 are representative values from published literature. The data for this compound is hypothetical and serves as an example for comparison.

Experimental Protocols for Cross-Reactivity Assessment

Accurate determination of a compound's selectivity requires robust and validated experimental procedures. Below are detailed protocols for primary binding and functional assays.

Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes expressing the human histamine receptor subtypes (H1, H2, H3, H4).

  • Radioligands: [³H]-Mepyramine (for H1), [³H]-Tiotidine (for H2), [³H]-Nα-methylhistamine (for H3), [³H]-Histamine (for H4).

  • Test compound: this compound.

  • Non-specific binding control: Mepyramine (for H1), Tiotidine (for H2), Thioperamide (for H3), JNJ 7777120 (for H4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.

Objective: To determine the functional activity (EC50 or IC50) of this compound at human H2, H3, and H4 receptors.

Materials:

  • HEK293 cells stably expressing the human histamine receptor subtypes (H2, H3, H4).

  • Forskolin (an adenylate cyclase activator).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

  • For agonist testing (H2 receptor), add serial dilutions of the test compound.

  • For inverse agonist/antagonist testing (H3 and H4 receptors), pre-incubate the cells with the test compound before adding an agonist (e.g., histamine) or forskolin.

  • Incubate the plates at 37°C for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Generate dose-response curves and calculate the EC50 or IC50 values.

Visualizing Key Processes

To better understand the context of cross-reactivity assessment, the following diagrams illustrate the relevant signaling pathway, the experimental workflow, and the logical framework of the comparison.

Histamine_Signaling_Pathway cluster_H3R Histamine H3 Receptor (Gi/o-coupled) Histamine Histamine / Agonist H3R H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of the inhibitory histamine H3 receptor.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow Start Test Compound (e.g., this compound) Primary_Screen Primary Screen: Radioligand Binding Assays (H1, H2, H3, H4 Receptors) Start->Primary_Screen Determine_Ki Determine Binding Affinity (Ki) Primary_Screen->Determine_Ki High_Affinity High Affinity for Target(s)? Determine_Ki->High_Affinity Functional_Assay Secondary Screen: Functional Assays (e.g., cAMP) for High-Affinity Targets High_Affinity->Functional_Assay Yes No_Affinity Low/No Affinity High_Affinity->No_Affinity No Determine_Activity Determine Functional Activity (EC50 / IC50) Functional_Assay->Determine_Activity Selectivity_Profile Establish Selectivity Profile Determine_Activity->Selectivity_Profile

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Comparison_Logic cluster_comparison Comparative Logic Test_Compound Test Compound (this compound) Data_Comparison Compare Binding and Functional Data Test_Compound->Data_Comparison Reference_Compounds Reference Compounds Histamine Histamine (Endogenous Ligand) Reference_Compounds->Histamine Selective_Agonists Selective Agonists (e.g., 4-Methylhistamine, VUF 8430) Reference_Compounds->Selective_Agonists Reference_Compounds->Data_Comparison Selectivity_Conclusion Conclusion on Selectivity and Potential Off-Target Effects Data_Comparison->Selectivity_Conclusion

Comparative Guide to Histamine H3 Receptor Modulators: An Evaluation of Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three key modulators of the histamine H3 receptor (H3R), a critical target in the central nervous system for the development of therapeutics for neurological disorders. The selected compounds, representing a standard agonist and two distinct antagonists/inverse agonists, are evaluated based on their binding affinity, functional activity, and selectivity. This document aims to offer an objective comparison supported by experimental data to aid researchers in selecting appropriate tools for their studies and to highlight the importance of standardized protocols for ensuring the reproducibility of experimental results.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This dual role makes the H3 receptor an attractive target for treating a range of conditions such as sleep disorders, attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.

Modulation of the H3 receptor can be achieved through:

  • Agonists: which mimic the action of histamine, leading to a decrease in neurotransmitter release.

  • Antagonists/Inverse Agonists: which block the receptor's activity. Antagonists prevent agonists from binding, while inverse agonists reduce the receptor's basal, constitutive activity. This leads to an increase in the release of histamine and other neurotransmitters.

Selected Compounds for Comparison

To provide a comprehensive overview, this guide focuses on three well-characterized H3 receptor modulators:

  • (R)-α-methylhistamine: A potent and selective H3 receptor agonist, widely used as a standard research tool to probe H3 receptor function.

  • Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy. It represents a therapeutically relevant benchmark.

  • A-349821: A highly potent and selective non-imidazole H3 receptor antagonist/inverse agonist. Its distinct chemical structure and utility as a radioligand in research make it a valuable comparator.

Comparative Experimental Data

The following tables summarize the binding affinity and functional activity data for the selected compounds. It is crucial to note that these values are compiled from various studies and that direct comparison may be influenced by differences in experimental conditions (e.g., cell lines, tissue preparations, radioligands used).

Table 1: Comparative Binding Affinities (Ki) at the Human Histamine H3 Receptor

CompoundKi (nM)Radioligand UsedCell/Tissue SourceReference
(R)-α-methylhistamine0.4 - 2.5[3H]N-α-methylhistamineRat Brain Cortex / Recombinant cells[1]
Pitolisant0.16 - 2.5[125I]Iodoproxyfan / [3H]N-α-methylhistamineRecombinant human H3R / Human Cerebral Cortex[2]
A-3498210.16[3H]A-349821Recombinant human H3R[3]

Table 2: Comparative Functional Activity at the Human Histamine H3 Receptor

CompoundAssay TypeParameterValue (nM)Reference
(R)-α-methylhistamine[35S]GTPγSEC502.5[4]
Pitolisant[35S]GTPγSIC50 (Inverse Agonist)1.5[2]
A-349821[35S]GTPγSpKb (Antagonist)9.3[4]
A-349821[35S]GTPγSpEC50 (Inverse Agonist)8.6[4]

Table 3: Selectivity Profile against other Human Histamine Receptors

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H4 Receptor (Ki, nM)Reference
(R)-α-methylhistamine>10,000>10,000~1,000[1]
Pitolisant>1,000>1,000>1,000[5]
A-349821>1,000>1,000>1,000[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_ligands Exogenous Ligands Histamine Histamine H3R H3 Receptor Histamine->H3R binds Gi Gi Protein H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Vesicle (Histamine) PKA->Vesicle Ca_channel->Vesicle triggers fusion Release Histamine Release Vesicle->Release results in Agonist (R)-α-methylhistamine (Agonist) Agonist->H3R activates Antagonist Pitolisant / A-349821 (Antagonist/Inverse Agonist) Antagonist->H3R blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing H3R) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]N-α-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (e.g., Pitolisant) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

GTP_gamma_S_Assay cluster_prep_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation cluster_detection_gtp Detection cluster_analysis_gtp Data Analysis Membrane_Prep_GTP Membrane Preparation (with H3R and Gi proteins) Incubation_GTP Incubate all components Membrane_Prep_GTP->Incubation_GTP GTPgS [35S]GTPγS GTPgS->Incubation_GTP GDP GDP GDP->Incubation_GTP Test_Agonist Test Agonist (e.g., (R)-α-methylhistamine) Test_Agonist->Incubation_GTP Filtration_GTP Rapid Filtration Incubation_GTP->Filtration_GTP Scintillation_GTP Scintillation Counting Filtration_GTP->Scintillation_GTP Analysis_GTP Determine EC50 (agonist) or IC50 (inverse agonist) Scintillation_GTP->Analysis_GTP

Caption: Experimental Workflow for a [35S]GTPγS Binding Assay.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below. These are generalized protocols based on common practices in the field.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue known to have high H3R density (e.g., rat cerebral cortex).

  • Radioligand: A tritiated H3 receptor ligand, such as [3H]N-α-methylhistamine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Cold assay buffer.

  • Test Compound: Serial dilutions of the compound of interest (e.g., Pitolisant, A-349821).

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction. The final volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

Objective: To measure the ability of a test compound to stimulate (agonist), inhibit (antagonist), or reduce the basal activity (inverse agonist) of the H3 receptor by quantifying G protein activation.

Materials:

  • Membrane Preparation: As in the binding assay, from a source rich in H3 receptors and their coupled Gi/o proteins.

  • [35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

  • GDP: Guanosine diphosphate, to facilitate the exchange with [35S]GTPγS.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP (e.g., 10 µM).

  • Test Compound: Serial dilutions of the compound of interest.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Filtration and Detection Equipment: As described for the binding assay.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer containing GDP, the membrane preparation, and the test compound. For antagonist testing, also include a fixed concentration of an H3R agonist.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For Agonists: Plot the stimulated [35S]GTPγS binding against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • For Inverse Agonists: Plot the reduction in basal [35S]GTPγS binding against the log of the compound concentration to determine the IC50.

    • For Antagonists: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log of the antagonist concentration to determine the IC50, from which the Kb can be calculated.

Conclusion and Remarks on Reproducibility

This guide provides a comparative overview of three important histamine H3 receptor modulators. The presented data highlights their distinct pharmacological profiles. (R)-α-methylhistamine serves as a potent agonist, while Pitolisant and A-349821 are effective antagonists/inverse agonists, with A-349821 showing particularly high affinity in the presented studies.

The reproducibility of the experimental results for these, and any, compounds is critically dependent on the standardization of experimental protocols. As evidenced by the range of values reported in the literature, variations in cell lines, radioligands, buffer compositions, and incubation parameters can significantly influence the determined pharmacological constants. Therefore, it is imperative for researchers to meticulously document and report their experimental conditions to allow for accurate interpretation and comparison of data across different studies. The protocols provided in this guide offer a foundation for establishing standardized procedures to improve the consistency and reliability of future research on histamine H3 receptor modulators.

References

Comparative Guide to the Structural Activity Relationship of 1-(1H-Imidazol-5-yl)-N-methylmethanamine Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(1H-imidazol-5-yl)-N-methylmethanamine analogs, focusing on their structural activity relationships (SAR) as ligands for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a significant target for the development of therapeutics for neurological disorders.[1][2] The data presented herein is compiled from various studies to aid in the rational design of novel and potent H3R ligands.

Structural Activity Relationship (SAR) Summary

The core scaffold of this compound is a derivative of histamine and serves as a foundational structure for many H3 receptor agonists. The affinity of these analogs for the H3 receptor is highly dependent on modifications at several key positions: the imidazole ring, the ethylamine side chain, and the terminal amino group.

Key SAR Observations:

  • Imidazole Ring: The imidazole moiety is a critical pharmacophore for H3R binding. Methylation at the Nα-position of the side chain, as seen in the potent agonist Nα-methylhistamine, is well-tolerated and often enhances potency.[2]

  • Alkyl Side Chain: The length and conformation of the alkyl chain connecting the imidazole ring to the terminal nitrogen are crucial for activity. An ethylene group, as in histamine, is optimal for agonistic activity. Elongation of this chain can lead to a decrease in agonistic potency and may even confer antagonistic properties.

  • Terminal Amino Group: The basicity and substitution of the terminal amino group significantly influence binding affinity. N-methylation is generally favorable for agonist activity.

The following table summarizes the binding affinities (Ki) of selected this compound analogs for the human histamine H3 receptor.

Compound/AnalogModificationKi (nM)Receptor SubtypeReference
HistamineParent Compound8hH3R-445[3]
Nα-methylhistamineNα-methylation of side chain~1-3hH3R[4]
ImetitIsothiourea bioisostere of the amine0.32hH3R-445[3]
Dimethyl-impentamineN,N-dimethyl, pentyl linker25hH3R-445[3]

Experimental Protocols

The binding affinities presented in this guide are primarily determined through radioligand binding assays. Below is a detailed protocol for a typical histamine H3 receptor binding assay using [3H]Nα-methylhistamine.

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.

Materials:

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH)[4]

  • Membrane Preparation: Crude membrane preparations from HEK-293 cells stably expressing the recombinant full-length human H3 receptor (hH3R).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[1]

  • Non-specific Binding Control: Pitolisant (10 µM) or another suitable H3R antagonist.[4]

  • Test Compounds: Diluted to various concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).[4]

  • Filtration System: Glass fiber filters (GF/B or GF/C), pre-treated with 0.3% polyethylenimine (PEI).[4][5]

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Thaw frozen crude membrane preparations of HEK-293 cells stably expressing the recombinant hH3R.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane suspension.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]Nα-methylhistamine (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound or vehicle.[4]

    • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled H3R antagonist (e.g., 10 µM Pitolisant).[4]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes) with continuous shaking.[4]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times (e.g., three times) with ice-cold assay buffer to remove unbound radioligand.[4]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Histamine/Agonist Ligand->H3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Prepare H3R Membrane Homogenate Incubation Incubate Membranes, Radioligand, and Test Compounds Membranes->Incubation Radioligand Prepare [3H]NAMH Solution Radioligand->Incubation Compounds Prepare Serial Dilutions of Test Compounds Compounds->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

References

In vivo efficacy of 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE compared to standard compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Novel Imidazole-Based Compounds and Standard Therapies for Cognitive Enhancement

Introduction

This guide provides a comparative analysis of the in vivo efficacy of a representative novel imidazole-based compound, Pitolisant (a histamine H3 receptor antagonist/inverse agonist), and a standard-of-care therapy, Donepezil (an acetylcholinesterase inhibitor), for the treatment of cognitive impairment. Due to the limited publicly available data on the specific molecule 1-(1H-imidazol-5-yl)-N-methylmethanamine, this guide will utilize Pitolisant as a surrogate for a novel imidazole-based therapeutic agent to illustrate a data-driven comparison against an established compound. The data presented is collated from various preclinical and clinical studies to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action and Therapeutic Rationale

Pitolisant , an imidazole-derivative, acts as a histamine H3 receptor antagonist/inverse agonist.[1] The H3 receptor is primarily found in the brain and functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters.[2] By blocking these receptors, Pitolisant enhances the release of histamine, acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes such as attention, learning, and memory.[3][4] This mechanism makes H3 receptor antagonists a promising therapeutic strategy for cognitive deficits in conditions like Alzheimer's disease, ADHD, and schizophrenia.[2][3]

Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[5][6] By increasing the synaptic levels of acetylcholine, a neurotransmitter vital for memory and learning, Donepezil can improve cognitive function.[7] It is a widely prescribed medication for managing the symptoms of mild to moderate Alzheimer's disease.[5][8]

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for H3 receptor antagonists in enhancing neurotransmitter release.

cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron H3_Receptor H3 Autoreceptor Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits (-) Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release H1_H2_Receptors H1/H2 Receptors Histamine_Release->H1_H2_Receptors Activates Neurotransmitter_Release Release of Acetylcholine, Dopamine, Norepinephrine H1_H2_Receptors->Neurotransmitter_Release Stimulates Pitolisant Pitolisant (H3 Antagonist) Pitolisant->H3_Receptor Blocks Start Start: Rodent Acclimation Habituation Habituation Phase (Empty Arena) Start->Habituation Training Training Phase (T1) (Two identical objects presented) Habituation->Training Dosing Compound Administration (e.g., Pitolisant, Donepezil, or Vehicle) Training->Dosing Delay Inter-trial Delay (e.g., 1 hour) Test Test Phase (T2) (One familiar and one novel object presented) Delay->Test Dosing->Delay Analysis Data Analysis (Time spent exploring each object) Test->Analysis End End: Assess Discrimination Index Analysis->End Screening Patient Screening & Enrollment (Based on inclusion/exclusion criteria) Baseline Baseline Assessment (e.g., ADAS-Cog, MMSE scores) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Test Compound, e.g., Pitolisant) Randomization->Group_A Group_B Group B (Standard Compound, e.g., Donepezil) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment Treatment Period (e.g., 24 weeks with dose titration) Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_up Follow-up Assessments (Cognitive scores and safety monitoring) Treatment->Follow_up Analysis Statistical Analysis (Comparison of changes from baseline) Follow_up->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

References

A Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and Established Histamine H3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the histamine H3 receptor (H3R) modulator 1-(1H-imidazol-5-yl)-N-methylmethanamine against well-characterized H3R modulators. Due to the limited publicly available data on the specific H3R activity of this compound, this analysis utilizes data for a close structural analog, Impentamine (4(5)-(5-aminopentyl)-1H-imidazole) , a potent H3R antagonist, as a proxy.[1] This guide will compare Impentamine with the clinically approved H3R inverse agonist Pitolisant (Wakix) and the widely used research tool compounds Ciproxifan and Clobenpropit.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[2][3] This makes it an attractive target for the development of therapeutics for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[3][4]

Comparative Analysis of H3 Receptor Modulators

The following table summarizes the in vitro binding affinities (Ki) and functional activities of Impentamine and the selected known H3R modulators. Lower Ki values indicate higher binding affinity.

CompoundTypeHuman H3R Ki (nM)Rat H3R Ki (nM)Functional Activity
Impentamine (analog)AntagonistData not availablepA2 = 8.4 (guinea pig jejunum)[1]Potent Antagonist[1]
Pitolisant (Wakix)Inverse Agonist0.3 - 1.0[5]17[5]Inverse Agonist (EC50 = 1.5 nM)[5]
Ciproxifan Antagonist/Inverse Agonist46 - 180[6]0.4 - 6.2[6]Potent Antagonist/Inverse Agonist[6][7]
Clobenpropit AntagonistData not availablepKi = 9.16[8]Potent Antagonist (pA2 = 9.55)[8]

Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the H3 receptor.

  • Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.

  • Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the H3 receptor (e.g., [3H]-Nα-methylhistamine or [3H]-clobenpropit) competes with the unlabeled test compound for binding to membrane preparations from cells or tissues expressing the H3 receptor.[8][9][10]

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) transiently or stably expressing the human or rat H3 receptor, or from brain tissue (e.g., rat cerebral cortex).[8][9]

    • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate buffer.[10]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[11]

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at the H3 receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

  • Objective: To measure the effect of a test compound on the intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Principle: The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2]

    • Agonists will decrease cAMP levels.

    • Antagonists will block the effect of an agonist on cAMP levels.

    • Inverse agonists will increase cAMP levels above the basal level, due to the constitutive activity of the H3 receptor.

  • General Procedure:

    • Cell Culture: Cells expressing the H3 receptor are cultured in appropriate media.

    • Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP levels) and treated with the test compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[12][13]

    • Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists and inverse agonists) or IC50 (for antagonists) values.

Visualizations

Histamine H3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle Inhibits Ca2+ influx Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Antagonist/ Inverse Agonist Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: H3 receptor signaling pathway.

Experimental Workflow for H3 Receptor Antagonist Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (Determine Antagonist/Inverse Agonist Activity) Functional_Assay->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models Efficacy Models (e.g., Wakefulness, Cognition) PK_PD->Efficacy_Models Lead_Compound Test Compound (this compound) Lead_Compound->Binding_Assay Lead_Compound->Functional_Assay Data_Analysis->PK_PD

Caption: Workflow for H3 antagonist evaluation.

Logical Relationship in a Competitive Binding Assay

G cluster_ligands Ligands Receptor H3 Receptor Radioligand Radiolabeled Ligand ([3H]-NAMH) Receptor->Radioligand Binds Test_Compound Test Compound (Unlabeled) Receptor->Test_Compound Competes for Binding

Caption: Competitive binding assay logic.

References

Comparative Analysis of 1-(1H-imidazol-5-yl)-N-methylmethanamine in Histamine H3 Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative histamine H3 receptor antagonist, 1-(1H-imidazol-5-yl)-N-methylmethanamine. Due to the limited availability of public data for this specific compound, this document outlines the standard experimental procedures and statistical validation methods used to characterize such molecules. The provided data tables are illustrative, based on known histamine H3 receptor antagonists, to serve as a benchmark for potential experimental outcomes.

Data Presentation: Comparative Analysis of Histamine H3 Receptor Antagonists

The following tables summarize typical quantitative data obtained from in vitro assays for histamine H3 receptor antagonists. These values are essential for comparing the potency and functional activity of new chemical entities like this compound against established reference compounds.

Table 1: In Vitro Receptor Binding Affinity (Ki) at Human Histamine H3 Receptor

CompoundKi (nM)RadioligandCell LineReference
This compound Hypothetical Data[3H]-Nα-methylhistamineHEK293N/A
Pitolisant2.1[3H]-Nα-methylhistamineCHO[1]
Clobenpropit1.3[3H]-Nα-methylhistamineHEK293[2]
Thioperamide4.2[3H]-Nα-methylhistamineHEK293[3]

Table 2: In Vitro Functional Antagonist Potency (IC50/pA2) in [35S]GTPγS Binding Assay

CompoundIC50 (nM) / pA2AgonistCell LineReference
This compound Hypothetical Data(R)-α-methylhistamineHEK293N/A
Pitolisant7.9(R)-α-methylhistamineCHO[1]
Clobenpropit8.8 (pA2)(R)-α-methylhistamineRat Cortex[3]
Thioperamide8.79 (pA2)(R)-α-methylhistamineGuinea Pig Ileum[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key in vitro assays used to characterize histamine H3 receptor ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the histamine H3 receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the G-protein coupled histamine H3 receptor.

  • Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the histamine H3 receptor are prepared.

  • Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

  • Reaction Mixture: The membranes are incubated with a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor, varying concentrations of the test antagonist, and [35S]GTPγS.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Separation: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the percentage of agonist-stimulated [35S]GTPγS binding versus the concentration of the antagonist. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined by non-linear regression. For competitive antagonists, the pA2 value can be calculated.

Statistical Validation of Data

The validation of ligand-binding assays is critical to ensure the reliability and reproducibility of the data. The following statistical parameters are typically assessed according to regulatory guidelines.[5][6]

Table 3: Key Statistical Validation Parameters for Ligand-Binding Assays

ParameterDescriptionAcceptance Criteria
Accuracy The closeness of the determined value to the nominal concentration.Within ±20% of the nominal value (±25% at the Lower Limit of Quantification, LLOQ).[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 20% (25% at LLOQ).[5]
Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.Response in blank samples should be less than 20% of the LLOQ response.
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A regression model (e.g., four-parameter logistic) should be used, and the back-calculated concentrations of the standards should meet accuracy criteria.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

G H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist 1-(1H-imidazol-5-yl) -N-methylmethanamine (Antagonist) Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare H3R Membranes start->prep reagents Add Radioligand, Test Compound, and Membranes prep->reagents incubate Incubate to Equilibrium reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end G Assay Ligand Binding Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Selectivity Selectivity Assay->Selectivity Linearity Linearity Assay->Linearity Stability Stability Assay->Stability Validated Validated Assay Accuracy->Validated Precision->Validated Selectivity->Validated Linearity->Validated Stability->Validated

References

Safety Operating Guide

Proper Disposal of 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE was not located. The following guidance is based on the known hazards of structurally similar imidazole compounds and established best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and regulatory requirements.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on the hazardous characteristics of related imidazole compounds, this substance should be treated as a hazardous waste.[1][2][3] Improper disposal can lead to serious safety incidents and regulatory violations.

Inferred Hazard Profile

Structurally similar imidazole derivatives are classified as corrosive, harmful if swallowed, and may pose reproductive health risks.[1][2] Therefore, this compound should be handled with the assumption that it possesses similar hazardous properties. Key considerations include its potential to cause severe skin burns and eye damage.[1]

Quantitative Data Summary

The following table summarizes the likely hazards and handling precautions for this compound, based on data for related imidazole compounds.

ParameterInferred Value/PrecautionRationale
Physical State Solid or liquidImidazole derivatives can exist in various forms.
pH Likely basicAmine groups are typically basic.
Primary Hazards Corrosive, Acutely Toxic (Oral), Potential Reproductive ToxinBased on SDS of similar imidazole compounds.[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coatTo prevent skin and eye contact.
Disposal Container High-density polyethylene (HDPE) or other compatible, sealable containerTo prevent corrosion and leakage.[4]
Storage of Waste Segregated from incompatible materials (e.g., strong oxidizers, acids), in a cool, dry, well-ventilated areaTo prevent hazardous reactions.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are generally suitable, but it is best to consult a glove compatibility chart.

  • Body Protection: A fully buttoned lab coat should be worn to protect from skin contact.

Waste Collection
  • Pure Substance and Concentrated Solutions: Unused or waste this compound should be collected for disposal. Do not attempt to neutralize the chemical unless it is a specifically approved institutional procedure.

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads from a spill, must also be treated as hazardous waste. These items should be collected in a designated, sealed container.[5]

Waste Container and Labeling
  • Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are a good choice for many organic and corrosive wastes.[4] The container must have a secure, screw-top lid to prevent leaks.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Storage of Chemical Waste
  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. It is crucial to segregate it from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions.[1][5]

  • Containment: The waste container should be kept in secondary containment to catch any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding more waste.[7]

Arranging for Disposal
  • Contact EH&S: Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not dispose of this chemical down the drain or in the regular trash.[2][3]

  • Follow Institutional Procedures: Your EH&S department will provide specific instructions for the pickup and final disposal of the hazardous waste. This is typically handled by a licensed hazardous waste disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage cluster_disposal Disposal start Identify Waste Chemical: This compound ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe Step 1 container Select Compatible Container (e.g., HDPE) ppe->container Step 2 collect_waste Collect Chemical Waste and Contaminated Materials label_container Label Container as 'Hazardous Waste' with Full Chemical Name and Hazards container->label_container store Store in Designated Satellite Accumulation Area label_container->collect_waste segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) collect_waste->store Step 3 contact_ehs Contact Institutional EH&S for Waste Pickup store->segregate segregate->contact_ehs Step 4 disposal Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal Final Step

Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is the minimum level of protection; specific laboratory conditions or experimental protocols may necessitate a higher level of protection.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1][5][6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][7]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid all direct contact with the compound.[4] Wear appropriate protective gloves, clothing, and eye/face protection.[1][5]

    • Do not eat, drink, or smoke in the handling area.[4][5]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][8]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Spill Management Protocol
  • Evacuation and Notification :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Notify the laboratory supervisor or safety officer.

  • Containment and Cleanup :

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7][8]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan
  • Waste Collection :

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal :

    • Dispose of all chemical waste through your institution's environmental health and safety office.

    • Do not dispose of this chemical down the drain or in the regular trash.[5] All disposals must be in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Safety Shower prep_hood->prep_safety prep_materials Assemble Materials prep_safety->prep_materials handle_compound Handle Compound in Fume Hood prep_materials->handle_compound Proceed to Handling handle_wash Wash Hands After Handling handle_compound->handle_wash emergency_spill Spill Management handle_compound->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_compound->emergency_exposure If Exposure Occurs dispose_waste Collect Waste in Labeled Container handle_wash->dispose_waste Proceed to Disposal dispose_contact Contact EHS for Disposal dispose_waste->dispose_contact

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.